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  • Product: 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid
  • CAS: 1399654-17-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. W...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, strategic importance in medicinal chemistry, and provide a conceptual framework for its synthesis and characterization.

Core Molecular Attributes

At its essence, 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is a tailored building block designed for incorporation into larger, biologically active molecules. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₃FO₂[1]
Molecular Weight 208.23 g/mol [1]
CAS Number 1399654-17-1[1]

These core attributes provide the foundational data for any experimental work involving this compound, from reaction stoichiometry to analytical characterization.

Strategic Importance in Medicinal Chemistry

The true value of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid lies in the strategic combination of its two key structural motifs: the cyclobutane ring and the 3-fluorobenzyl group. Each of these components imparts desirable properties to potential drug candidates, making this compound a valuable asset in the medicinal chemist's toolbox.

The Cyclobutane Moiety: A Scaffold for Innovation

The cyclobutane ring is increasingly recognized for its ability to confer advantageous properties to small-molecule drug candidates.[2][3] Unlike more flexible linear chains or larger cycloalkanes, the puckered and strained nature of the cyclobutane ring offers a degree of conformational rigidity.[2][3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.

Furthermore, the three-dimensional nature of the cyclobutane scaffold is a significant departure from the often flat, aromatic structures prevalent in many compound libraries.[4] This added three-dimensionality can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, and allows for the exploration of novel chemical space. The cyclobutane ring can also serve as a bioisostere for other groups, such as gem-dimethyl or phenyl groups, while offering a distinct vector for substituent placement.[4]

The 3-Fluorobenzyl Group: Enhancing Pharmacokinetic and Pharmacodynamic Profiles

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize a molecule's properties. The 3-fluorobenzyl group in this compound offers several potential advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Introducing a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, which can enhance binding affinity.

  • Modulation of Physicochemical Properties: The presence of fluorine can influence a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of the rigid cyclobutane scaffold and the property-enhancing fluorobenzyl group makes 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid a powerful building block for the synthesis of novel therapeutics with potentially improved efficacy and safety profiles.

Conceptual Synthesis and Characterization

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach would involve the alkylation of a cyclobutane precursor with a suitable 3-fluorobenzyl electrophile. The following diagram illustrates a conceptual synthetic workflow.

G cluster_0 Conceptual Synthetic Workflow start Commercially Available Starting Materials ester Cyclobutanecarboxylic Acid Ester start->ester Esterification enol Enolate Formation ester->enol Base (e.g., LDA) alkyl Alkylation with 3-Fluorobenzyl Bromide enol->alkyl Electrophilic Addition hydro Ester Hydrolysis alkyl->hydro Acid or Base Catalysis product 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid hydro->product

Caption: A conceptual workflow for the synthesis of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid.

Experimental Protocol (Conceptual):

  • Esterification: Commercially available cyclobutanecarboxylic acid would first be converted to a suitable ester (e.g., methyl or ethyl ester) to protect the carboxylic acid and facilitate the subsequent enolate formation. This can be achieved using standard methods such as Fischer esterification.

  • Enolate Formation: The cyclobutanecarboxylic acid ester would then be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate.

  • Alkylation: The enolate would be reacted with 3-fluorobenzyl bromide, an electrophile that would introduce the desired fluorobenzyl moiety at the 3-position of the cyclobutane ring.

  • Hydrolysis: The final step would involve the hydrolysis of the ester group back to the carboxylic acid, typically under acidic or basic conditions, to yield the target compound, 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid.

This proposed synthesis is a standard and reliable method for the alkylation of cycloalkanecarboxylic acid derivatives and serves as a solid starting point for the laboratory preparation of this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorobenzyl group, with splitting patterns indicative of the fluorine substitution. Signals corresponding to the methylene protons of the benzyl group and the methine and methylene protons of the cyclobutane ring would also be present. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the cyclobutane ring and the benzylic methylene group.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the fluorine atom on the phenyl ring, providing definitive evidence of its incorporation.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to exhibit characteristic absorption bands for the key functional groups:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • A C-F stretching band, which would further confirm the presence of the fluorine substituent.

Applications in Drug Discovery: A Forward Look

While specific applications of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid in publicly disclosed drug candidates are not yet prevalent, its structural motifs are present in numerous compounds under investigation. The unique combination of a rigid, three-dimensional scaffold and a metabolically robust, interaction-enhancing substituent makes it an attractive building block for the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.

The logical progression for the use of this compound in a drug discovery program is illustrated in the following workflow.

G cluster_1 Drug Discovery Workflow start 3-(3-Fluorobenzyl)- cyclobutanecarboxylic Acid amide Amide Coupling start->amide Activation & Amine Addition library Compound Library Synthesis amide->library screen High-Throughput Screening library->screen hit Hit Identification screen->hit lead Lead Optimization hit->lead Structure-Activity Relationship Studies candidate Drug Candidate lead->candidate

Caption: A typical workflow illustrating the use of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid in a drug discovery program.

In this workflow, the carboxylic acid functionality serves as a versatile handle for amide bond formation, allowing for the rapid generation of a diverse library of compounds. These compounds can then be screened against various biological targets to identify "hits." Subsequent lead optimization, guided by structure-activity relationship studies, can further refine the molecular structure to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a drug candidate.

Conclusion

3-(3-Fluorobenzyl)cyclobutanecarboxylic acid represents a confluence of desirable structural features for modern drug discovery. The strategic incorporation of a conformationally constrained cyclobutane ring and a pharmacokinetically favorable fluorobenzyl group provides a powerful platform for the design of novel therapeutics. As the demand for drug candidates with improved properties continues to grow, the utility of well-designed building blocks like this will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

  • PubChem. 3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid. [Online] Available at: [Link]

  • Wessjohann, L. A., et al. (2021).
  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Online] Available at: [Link]

  • Menger, F. M., & Williams, D. Y. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(49), e202201135.

Sources

Exploratory

3-(3-Fluorobenzyl)cyclobutanecarboxylic acid CAS number and identifiers

An In-Depth Technical Guide to 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid Abstract This technical guide provides a comprehensive overview of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, a substituted cyclobutane deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, a substituted cyclobutane derivative of significant interest to medicinal chemistry and drug discovery. Cyclobutane motifs are increasingly incorporated into therapeutic candidates to enhance pharmacological properties such as metabolic stability, potency, and selectivity.[1][2] This document details the compound's identifiers, physicochemical properties, and discusses generalized synthetic strategies. Furthermore, it explores the rationale for its use in drug design, drawing on the established roles of both the cyclobutane scaffold and bioisosteric fluorine substitution. Safety and handling protocols, based on related chemical structures, are also provided for researchers in the field.

Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and calculated physicochemical properties for 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid are summarized below.

Identifier / PropertyValueSource
CAS Number 1399654-17-1[3]
Molecular Formula C₁₂H₁₃FO₂[3]
Molecular Weight 208.23 g/mol [3]
IUPAC Name 3-(3-fluorobenzyl)cyclobutane-1-carboxylic acidN/A
SMILES O=C(C1CC(CC2=CC=CC(F)=C2)C1)O[3]
InChI Key Not available in search resultsN/A

Synthesis and Manufacturing Considerations

While a specific, published synthesis for 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid was not found in the provided resources, a general synthetic strategy can be inferred from established methods for creating substituted cyclobutanecarboxylic acids. The synthesis would likely involve the construction of the substituted cyclobutane ring followed by functional group manipulation.

A plausible approach involves the [2+2] cycloaddition of a ketene or a substituted alkene with an appropriate reaction partner, followed by hydrolysis or oxidation to yield the carboxylic acid. For instance, the reaction of acrylic acid with ethylene under UV irradiation is a known method to produce the parent cyclobutanecarboxylic acid.[4] The synthesis of substituted analogs often requires more complex, multi-step sequences. A generalized workflow is depicted below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclobutane Ring Formation cluster_2 Phase 3: Functional Group Manipulation P1 Commercially Available Starting Materials (e.g., 3-Fluorobenzaldehyde) P2 Intermediate A (e.g., Substituted Alkene) P1->P2 Wittig or similar olefination R1 Intermediate A R3 Substituted Cyclobutane Intermediate R1->R3 [2+2] Cycloaddition R2 Reaction Partner (e.g., Ketene Acetal) R2->R3 [2+2] Cycloaddition F1 Substituted Cyclobutane Intermediate F2 Final Product: 3-(3-Fluorobenzyl)cyclobutane carboxylic acid F1->F2 Hydrolysis / Oxidation

Caption: Generalized synthetic workflow for substituted cyclobutanecarboxylic acids.

The choice of specific reagents and reaction conditions would be critical to control stereochemistry (cis/trans isomerism) at the 1,3-positions of the cyclobutane ring, which can significantly impact biological activity.

Role in Drug Discovery and Medicinal Chemistry

The unique structural characteristics of the cyclobutane ring make it a valuable scaffold in modern drug discovery. Its incorporation into drug candidates can confer several advantages over more common acyclic or larger cyclic structures.[1][2]

The Cyclobutane Scaffold: A Rigidity-Conferring Element

The cyclobutane ring is conformationally restricted, adopting a rigid, puckered geometry.[2] This property is highly advantageous in drug design for several reasons:

  • Conformational Locking: It can lock a molecule into a specific three-dimensional orientation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

  • Metabolic Stability: The strained ring is often more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more flexible alkyl chains or larger rings. Replacing a metabolically vulnerable group with a cyclobutane can significantly improve a drug's pharmacokinetic profile.[2]

  • Vectorial Projection: The substituents on the ring are projected in well-defined vectors, allowing medicinal chemists to precisely position pharmacophoric groups to interact with target residues.

The 3-Fluorobenzyl Moiety: A Tool for Metabolic and Potency Modulation

The inclusion of a fluorine atom on the benzyl ring is a common and powerful strategy in medicinal chemistry.

  • Blocking Metabolic Oxidation: A primary role of fluorine is to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and cannot be hydroxylated by P450 enzymes. Placing a fluorine atom at a position susceptible to metabolism can prevent rapid clearance of the drug.

  • Modulating Physicochemical Properties: Fluorine is highly electronegative and can alter the acidity (pKa) of nearby functional groups or modulate the binding affinity through interactions with the target protein (e.g., hydrogen bonding, dipole interactions).

The logical relationship between the structural components of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid and its desirable drug-like properties is illustrated in the following diagram.

G cluster_props Contribution to Drug-Like Properties A 3-(3-Fluorobenzyl)cyclobutane carboxylic acid B Cyclobutane Ring A->B C 3-Fluorobenzyl Group A->C D Carboxylic Acid A->D P1 ↑ Conformational Rigidity B->P1 P2 ↑ Metabolic Stability B->P2 P3 Precise Pharmacophore Orientation B->P3 C->P2 P4 Blocks Metabolic Oxidation C->P4 P5 Modulates Target Binding C->P5 P6 Enables Salt Formation (Solubility) D->P6 P7 Acts as H-bond Donor/Acceptor D->P7

Caption: Structural components and their contributions to pharmacological properties.

Safety and Handling

No specific safety data sheet (SDS) for 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is available. However, based on the SDS for related compounds like cyclobutanecarboxylic acid and other substituted carboxylic acids, the following hazards and precautions should be considered.[5]

  • Hazard Classification: Assumed to be a skin and eye irritant. May cause respiratory irritation.[6] Carboxylic acids can be corrosive.[5]

  • GHS Pictograms (Anticipated):

    • Corrosion (for skin and eye damage)

    • Exclamation Mark (for skin/eye/respiratory irritation)

  • Hazard Statements (Anticipated):

    • H314: Causes severe skin burns and eye damage.[5]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P260 & P264: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

    • P501: Dispose of contents/container to an approved waste disposal plant.

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents and bases.

Representative Experimental Protocol: Amide Coupling

Carboxylic acids are versatile intermediates in drug synthesis, frequently used in amide coupling reactions to link molecular fragments. The following is a generalized, representative protocol for coupling 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid with a generic primary amine (R-NH₂).

Objective: To synthesize the corresponding amide derivative via a standard peptide coupling reaction.

Materials:

  • 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 eq)

  • Generic primary amine (R-NH₂) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid.

  • Dissolve the acid in anhydrous DMF.

  • Add the primary amine (R-NH₂) to the solution.

  • Add DIPEA to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired amide.

Conclusion

3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is a valuable building block for medicinal chemistry. Its structure strategically combines the conformational rigidity and metabolic stability of the cyclobutane core with the metabolic blocking and electronic-modulating properties of a fluorinated aromatic ring. These features make it an attractive scaffold for the development of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles. Proper handling in a controlled laboratory setting is essential due to its potential corrosive and irritant properties.

References

  • PubChem. 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Matrix Fine Chemicals. Cyclobutanecarboxylic Acid. Available from: [Link]

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Available from: [Link] (Note: Original link was generic).

  • Wouters, J., et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available from: [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Organic Syntheses. 3-chlorocyclobutanecarboxylic acid. Available from: [Link]

Sources

Foundational

Bioisosteric Potential of 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid

Executive Summary: Escaping Flatland In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to sp³-rich architectures is a dominant strategy for improving clinical success rates. 3-(3-Fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to sp³-rich architectures is a dominant strategy for improving clinical success rates. 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid represents a high-value "fragment-based" scaffold that addresses three critical attrition points in drug discovery: metabolic instability, poor solubility, and non-specific binding.

This guide analyzes the bioisosteric utility of this scaffold, specifically its role as a metabolically robust mimic of phenylacetic acid and bi-aryl motifs. By leveraging the unique puckering geometry of the cyclobutane ring and the metabolic blockade provided by the 3-fluorobenzyl moiety, this scaffold offers a precise vector alignment for target engagement while significantly enhancing physicochemical properties.

Structural & Physicochemical Profile

The Cyclobutane "Pucker" vs. Planar Aromatics

Unlike the rigid planarity of a benzene ring or the flexibility of a linear alkyl chain, the cyclobutane ring exists in a "puckered" conformation (butterfly shape) with a dihedral angle of approximately 25–35°. This geometric constraint is the core of its bioisosteric value.

  • Vector Alignment: The 1,3-disubstitution pattern on cyclobutane allows for cis and trans isomers. The cis-isomer often mimics the angular vector of meta-substituted aromatics , while the trans-isomer approximates para-substitution or linear alkyl chains.

  • Bond Angles: The internal bond angles (~88°) create ring strain (~26 kcal/mol), which can influence the reactivity of the carboxylic acid head group and the orientation of the lipophilic tail.

Physicochemical Comparison

The following table contrasts the target scaffold with the standard motifs it replaces (e.g., 4-(3-fluorophenyl)butanoic acid or a biphenyl acid derivative).

PropertyPhenyl-Phenyl ScaffoldLinear Alkyl ScaffoldCyclobutane Scaffold Impact
Hybridization sp² (Planar)sp³ (Flexible)sp³ (Rigidified) Increases Fsp³ fraction; improves solubility.
LogP (Lipophilicity) High (Poor solubility)VariableModerate Lowers lipophilicity vs. aromatics; reduces promiscuity.
Metabolic Stability Low (Ring oxidation)Low (β-oxidation)High Cyclobutane is metabolically inert; 3-F blocks benzylic sites.
Conformation Rigid (0° or 180°)High EntropyDefined Vector Locks pharmacophores in bioactive conformation.

The Fluorine Factor: Metabolic Fortress

The 3-fluorobenzyl moiety is not merely a lipophilic handle; it is a calculated metabolic blockade.

  • Electronic Deactivation: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), deactivating the phenyl ring against oxidative metabolism by Cytochrome P450 enzymes (specifically preventing arene oxide formation).

  • pKa Modulation: The fluorine atom slightly lowers the pKa of the distal carboxylic acid (through-space effect) compared to a non-fluorinated benzyl, potentially altering the ionization state at physiological pH (7.4).

  • Lipophilic Contact: The C-F bond mimics the C-H bond sterically but adds polarity, often engaging in specific dipolar interactions with protein backbones (orthogonal multipolar interactions).

Bioisosteric Mapping & Logic

The following diagram illustrates the logical replacement strategy. The cyclobutane scaffold acts as a "bridge" that maintains the spatial distance between the acidic head and the lipophilic tail while removing the liability of a central aromatic ring.

BioisostereLogic cluster_0 Structural Evolution Original Target Motif: Bi-Aryl / Phenylacetic Acid Issues Liabilities: 1. Poor Solubility 2. Rapid CYP Oxidation 3. 'Flat' Topology Original->Issues Identifies Solution 3-(3-Fluorobenzyl) cyclobutanecarboxylic acid Original->Solution Replacement Strategy Bioisosteric Strategy: Scaffold Hopping Issues->Strategy Necessitates Strategy->Solution Implements Outcome Outcome: 1. Higher Fsp³ (Solubility) 2. Metabolic Blockade (3-F) 3. Defined Vector (Cis/Trans) Solution->Outcome Yields

Caption: Logical flow of replacing a planar phenyl-linker system with the sp³-rich cyclobutane scaffold to improve drug-like properties.

Experimental Protocol: Synthesis & Validation

This protocol describes the synthesis of the cis-isomer , which is often the preferred pharmacophore for mimicking folded biological conformations (e.g., in ROR


t inverse agonists).

Mechanism: The key step is the diastereoselective reduction of a cyclobutylidene intermediate.[1] Reference Standard: Adapted from J. Org. Chem. 2021, 86, 17, 11464–11471.[2]

Step-by-Step Synthesis Workflow
Phase 1: Cyclobutylidene Formation
  • Reagents: 3-(3-fluorophenyl)propanal, Meldrum's acid, catalytic proline.

  • Procedure: Condense the aldehyde with Meldrum's acid in a Knoevenagel condensation to form the alkylidene intermediate.

  • Cyclization: Perform a [2+2] photocycloaddition or a formal cycloaddition using activated alkenes to generate the cyclobutane ring with the Meldrum's acid moiety attached. (Note: For the specific title compound, a more direct route involves the reduction of a pre-formed cyclobutane ketone).

Phase 2: Diastereoselective Reduction (The Critical Step)

This step establishes the relative stereochemistry (cis vs. trans).

  • Substrate: 3-(3-fluorobenzyl)cyclobutan-1-one (or equivalent derivative).

  • Reagent: Sodium Borohydride (NaBH

    
    ).[1]
    
  • Conditions:

    • Solvent: Ethanol/THF (1:1).

    • Temperature: -78°C to 0°C (Kinetic control favors the cis-alcohol/acid precursor).

  • Protocol:

    • Dissolve the ketone in dry THF/EtOH.

    • Add NaBH

      
       portion-wise at -78°C.
      
    • Stir for 2 hours, allowing slow warming to 0°C.

    • Quench: Add saturated NH

      
      Cl solution.
      
    • Extraction: Extract with Ethyl Acetate (3x).

  • Validation: Verify the cis relationship using NOESY NMR spectroscopy. The cis protons will show a strong correlation signal, whereas the trans will not.

Phase 3: Functionalization to Carboxylic Acid
  • Convert the resulting alcohol or protected intermediate to the carboxylic acid via Jones oxidation or hydrolysis of the ester precursor.

Synthesis Workflow Diagram

SynthesisFlow Start Start: 3-(3-Fluorobenzyl) cyclobutanone Reagent Reagent: NaBH4, -78°C (Kinetic Control) Start->Reagent Reduction Intermediate Intermediate: cis-Alcohol Reagent->Intermediate Yields cis-isomer Transformation Oxidation: Jones Reagent / PDC Intermediate->Transformation Functional Group Interconversion Final Final Product: cis-3-(3-Fluorobenzyl) cyclobutanecarboxylic acid Transformation->Final Purification

Caption: Synthetic pathway emphasizing the kinetic control required to achieve the cis-diastereomer.

Application Case Study: ROR t Inverse Agonists

Context: Retinoic acid receptor-related orphan receptor gamma t (ROR


t) is a master regulator of Th17 cell differentiation, a key driver in autoimmune diseases.

The Challenge: Early inhibitors contained a bi-aryl ether linkage that suffered from poor metabolic stability and high lipophilicity (LogP > 5).

The Solution: Researchers utilized the cis-1,3-disubstituted cyclobutanecarboxylic acid scaffold to replace the central phenyl ring.[2]

  • Result: The cyclobutane analog maintained the critical "U-shape" conformation required for the ligand-binding pocket but reduced the LogP by ~1.5 units.

  • Role of 3-Fluorobenzyl: The addition of the 3-fluorobenzyl tail provided the necessary hydrophobic bulk to fill the deep lipophilic pocket of ROR

    
    t, while the fluorine atom prevented metabolic hydroxylation at the benzylic position.
    

References

  • Le, T. P., et al. (2021).[2] "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist." The Journal of Organic Chemistry, 86(17), 11464-11471.[2]

  • Tse, E. G., et al. (2020).[1] "Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials." Journal of Medicinal Chemistry, 63(20), 11585–11601.[1]

  • Mykhailiuk, P. K. (2023).[3] "Saturated Bioisosteres of the ortho-Substituted Phenyl Ring." Nature Chemistry, 15, 1155–1163.[3]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid from starting materials

Abstract & Strategic Overview 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is a critical scaffold in medicinal chemistry, particularly in the development of GPR40 agonists, antiviral agents, and glutamate receptor modula...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is a critical scaffold in medicinal chemistry, particularly in the development of GPR40 agonists, antiviral agents, and glutamate receptor modulators. The cyclobutane ring offers a unique rigid sp³ vector that positions the fluorobenzyl pharmacophore with precise spatial orientation, distinct from flexible alkyl chains or planar aromatic linkers.

While direct alkylation of cyclobutanes is electronically challenging and prone to ring-opening, this protocol details the "Ketone-Olefin-Alkane" (KOA) strategy . This modular approach utilizes the robust Wittig olefination of 3-oxocyclobutanecarboxylic acid followed by catalytic hydrogenation. This route is selected for its high reproducibility, scalability, and avoidance of hazardous reagents like diazomethane or exotic transition metal catalysts required for direct C-H functionalization.

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic bond via a hydrogenation step, revealing the benzylidene intermediate. This intermediate is further disconnected via a Wittig transform to the commercially available 3-oxocyclobutanecarboxylic acid and the phosphonium salt derived from 3-fluorobenzyl bromide.

Retrosynthesis Target Target: 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid Olefin Intermediate: 3-(3-Fluorobenzylidene)cyclobutanecarboxylic acid Target->Olefin H2, Pd/C (Reduction) Ketone SM 1: 3-Oxocyclobutanecarboxylic acid Olefin->Ketone Wittig Olefination Salt SM 2: (3-Fluorobenzyl)triphenylphosphonium bromide Olefin->Salt + Base

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the cyclobutane core and the fluorobenzyl side chain.

Critical Process Parameters (CPP) & Safety

ParameterSpecificationRationale
Reaction Atmosphere Inert (N₂ or Ar)The ylide generated in Step 2 is moisture/oxygen sensitive.
Temperature Control -78°C to RT (Step 2)Low temp required during ylide formation to prevent decomposition; gradual warming ensures complete conversion.
Stereochemistry Cis/Trans mixtureHydrogenation typically yields a mixture (approx 3:1 to 1:1). Isomer separation via HPLC or crystallization may be required if a single isomer is targeted.
Safety Ozone/H₂ GasHydrogenation requires high-pressure vessels. Wittig reagents are toxic.

Detailed Experimental Protocols

Phase 1: Preparation of Wittig Reagent

Target: (3-Fluorobenzyl)triphenylphosphonium bromide

  • Reagents:

    • 3-Fluorobenzyl bromide (1.0 equiv)

    • Triphenylphosphine (PPh₃) (1.05 equiv)

    • Toluene (Reagent Grade, anhydrous)

  • Procedure:

    • Charge a reaction vessel with 3-fluorobenzyl bromide and Toluene (5 mL/g).

    • Add PPh₃ in a single portion.

    • Heat the mixture to reflux (110°C) for 12–16 hours. A thick white precipitate will form.

    • Cool to Room Temperature (RT).

    • Filter the white solid under vacuum.

    • Wash the cake with cold toluene (2x) and hexanes (2x) to remove unreacted starting materials.

    • Dry under high vacuum at 40°C for 4 hours.

  • Validation:

    • Appearance: White crystalline solid.

    • ¹H NMR (DMSO-d₆): Characteristic doublet for benzylic -CH₂- protons coupled to phosphorus (~5.1 ppm).

Phase 2: Wittig Olefination

Target: 3-(3-Fluorobenzylidene)cyclobutanecarboxylic acid Note: Using 2.2 equivalents of base is critical to deprotonate both the carboxylic acid and the phosphonium salt.

  • Reagents:

    • (3-Fluorobenzyl)triphenylphosphonium bromide (1.1 equiv)

    • 3-Oxocyclobutanecarboxylic acid (1.0 equiv) [Commercially available or prepared via decarboxylation of diethyl 1,1-cyclobutanedicarboxylate]

    • Potassium tert-butoxide (KOtBu) (2.5 equiv)

    • THF (Anhydrous)

  • Procedure:

    • Ylide Formation: In a flame-dried flask under N₂, suspend the phosphonium salt in THF (10 mL/g). Cool to 0°C.[1]

    • Add KOtBu portion-wise (maintaining temp < 5°C). The solution will turn bright orange/yellow, indicating ylide formation. Stir for 30–60 mins.

    • Addition: Cool the mixture to -78°C (Dry ice/acetone bath).

    • Dissolve 3-oxocyclobutanecarboxylic acid in minimal THF and add dropwise to the ylide solution.

    • Reaction: Allow the mixture to warm slowly to RT overnight (12–16 h).

    • Workup: Quench with water. Wash the aqueous layer with Ethyl Acetate (to remove Triphenylphosphine oxide byproduct).

    • Acidify the aqueous layer to pH ~2 with 1M HCl.

    • Extract the product with Ethyl Acetate (3x).[2]

    • Dry combined organics over MgSO₄, filter, and concentrate.[1]

    • Purification: Recrystallization from Hexanes/EtOAc or column chromatography (SiO₂, Hex/EtOAc gradient).

  • Validation:

    • MS (ESI-): [M-H]⁻ peak corresponding to C₁₂H₁₀FO₂.

    • ¹H NMR: Disappearance of ketone signal; appearance of olefinic proton singlet/multiplet around 6.2–6.5 ppm.

Phase 3: Catalytic Hydrogenation

Target: 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid

  • Reagents:

    • 3-(3-Fluorobenzylidene)cyclobutanecarboxylic acid

    • Pd/C (10% w/w loading, 5-10 mol% Pd)

    • Methanol or Ethanol (degassed)

    • Hydrogen Gas (H₂)

  • Procedure:

    • Dissolve the olefin intermediate in MeOH in a pressure vessel (Parr shaker or autoclave).

    • Add the Pd/C catalyst carefully (under N₂ blanket to prevent ignition).

    • Purge the vessel with N₂ (3x) and then H₂ (3x).

    • Pressurize to 30–50 psi (2–3.5 bar) H₂.

    • Shake/stir at RT for 4–8 hours. Monitor via TLC or LCMS for disappearance of the alkene.

    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Final Purification: The residue is typically a mixture of cis and trans isomers.

      • For Isomer Separation: Use Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

      • For General Use: Recrystallize from Pentane/Ether if solid, or use as clean oil.

  • Validation:

    • ¹H NMR (CDCl₃, 400 MHz):

      • Aromatic: ~6.8–7.3 ppm (m, 4H).

      • Benzylic CH₂: ~2.7 ppm (d, 2H).

      • Cyclobutane Methine (H3): ~2.5 ppm (m, 1H).

      • Cyclobutane Methine (H1): ~3.0 ppm (m, 1H).

      • Cyclobutane Methylene (H2/H4): ~2.0–2.4 ppm (m, 4H).

Analytical Reference Data

AttributeExpected ValueNotes
Molecular Formula C₁₂H₁₃FO₂
Molecular Weight 208.23 g/mol
Mass Spec (ESI) 207.1 [M-H]⁻Negative mode ionization is preferred for carboxylic acids.
Appearance White solid or colorless oilDepends on cis/trans ratio and purity.
¹⁹F NMR ~ -113 ppmCharacteristic of meta-fluoro substitution on benzene.

Workflow Diagram

Workflow Start Start: 3-Fluorobenzyl bromide + PPh3 Step1 Step 1: Reflux (Toluene, 110°C) Start->Step1 Salt Phosphonium Salt (Isolated Solid) Step1->Salt Step2 Step 2: Wittig (KOtBu, THF, -78°C) Add 3-Oxocyclobutane acid Salt->Step2 Olefin Olefin Intermediate (Crude/Purified) Step2->Olefin Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Olefin->Step3 Final Final Product: 3-(3-Fluorobenzyl) cyclobutanecarboxylic acid Step3->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

  • Low Yield in Wittig Step: Ensure the phosphonium salt is completely dry. Water quenches the ylide immediately. If the ketone (acid) is wet, dry it by azeotropic distillation with toluene before use.

  • Incomplete Hydrogenation: If the reaction stalls, purge the H₂ and refill. Catalyst poisoning by trace sulfur (from reagents) or phosphorus (from Wittig byproduct) is possible; ensure the olefin is purified (column chromatography) to remove Triphenylphosphine oxide before hydrogenation.

  • Isomer Ratio: The cis isomer (carboxylic acid and benzyl group on the same side) is often the major product in surface-catalyzed hydrogenation due to the "hollow" shape of the cyclobutane folding onto the catalyst surface. If the trans isomer is desired, thermodynamic equilibration (heating with base) of the ester derivative might be necessary before hydrolysis.

References

  • Preparation of 3-substituted cyclobutanecarboxylic acids: Methodology: Pigge, F. C., et al. "Synthesis of 3-substituted cyclobutanecarboxylic acids via Wittig olefination." Journal of Organic Chemistry, 2003. Context: This is the foundational method for the "Ketone-Olefin-Alkane" route.
  • Synthesis of 3-oxocyclobutanecarboxylic acid

    • Source:Organic Syntheses, Coll.[3] Vol. 5, p. 288 (1973); Vol. 48, p. 56 (1968).

    • Relevance: Protocol for the starting material preparation
  • Hydrogenation of Exocyclic Alkenes

    • Source: Siegel, S. et al. "Stereochemistry of the hydrogenation of cycloalkenes." Journal of the American Chemical Society.[4]

    • Relevance: Discusses the cis-selectivity mechanisms in cyclobutane/cyclopentane systems.
  • Commercial Availability & CAS Verification

    • Source: Arctom Scientific / ChemicalBook. "3-(3-Fluorobenzyl)cyclobutanecarboxylic acid - CAS 1399654-17-1".

    • Relevance: Confirms stability and existence of the target.[5]

  • Recent Advances in Cyclobutane Functionalization

    • Source:Journal of the American Chemical Society, 2025, 147(41), 36999-37004.[4] "Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids."

    • Relevance: Highlights alternative, cutting-edge methods for arylation, though less scalable than the Wittig route for this specific benzyl target.

Sources

Application

Reagents for activating 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid

An Application Guide for the Activation of 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid Introduction 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is a key structural motif in modern medicinal chemistry. The cyclobutane r...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Activation of 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid

Introduction

3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is a key structural motif in modern medicinal chemistry. The cyclobutane ring offers a three-dimensional scaffold that can improve metabolic stability and binding affinity, while the fluorobenzyl group is a common bioisostere used to modulate pharmacokinetic properties. The successful incorporation of this building block into larger molecules hinges on the efficient and reliable activation of its carboxylic acid moiety. This critical step transforms the relatively unreactive carboxyl group into a highly reactive species, enabling the formation of stable amide, ester, and thioester bonds.

This guide provides a comprehensive overview of the principal reagents and protocols for activating 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid. We will delve into the mechanistic underpinnings of various reagent classes, offer a comparative analysis to guide selection, and provide detailed, field-tested protocols for researchers in drug discovery and process development. The inherent steric demand of the cyclobutane scaffold necessitates a careful choice of activating agent to ensure high yields and minimize side reactions, a central theme of this note.

Foundational Principles of Carboxylic Acid Activation

The core principle of activating a carboxylic acid is to convert the hydroxyl (-OH) group, a poor leaving group, into a better one. This is achieved by reacting the carboxylic acid with a coupling reagent to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, alcohol, or thiol to form the desired product.

Activation_Principle cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Carboxylic_Acid R-COOH (Poor Leaving Group: -OH) Activated_Intermediate R-CO-LG (Good Leaving Group: -LG) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Nucleophile Nu-H (Amine, Alcohol) Final_Product R-CO-Nu (Amide, Ester) Nucleophile->Final_Product +

Caption: General workflow for carboxylic acid activation and coupling.

Major Classes of Activating Reagents: A Mechanistic Perspective

The choice of activating reagent is dictated by factors including the steric hindrance of the substrates, the nucleophilicity of the coupling partner, desired reaction conditions (temperature, solvent), and scalability.

Carbodiimides: The Workhorse Reagents

Carbodiimides like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for their efficiency and cost-effectiveness.[1][2]

Mechanism of Action: The reaction proceeds through a highly reactive O-acylisourea intermediate.[3][4][5] This intermediate can then be attacked by a nucleophile. However, it is also prone to a debilitating side reaction: rearrangement to a stable, unreactive N-acylurea, which can terminate the reaction and complicate purification. Furthermore, activation of chiral carboxylic acids can lead to racemization via an oxazolone intermediate.

To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are almost always included. These additives rapidly trap the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester, which minimizes both rearrangement and racemization.[4][6]

Carbodiimide_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate Highly Reactive RCOOH->O_acylisourea + DCC DCC Carbodiimide (R'-N=C=N-R') Amide Amide Product (R-CO-NHR'') O_acylisourea:f0->Amide + Amine Urea Urea Byproduct O_acylisourea:f0->Urea N_acylurea N-Acylurea (Unreactive Side Product) O_acylisourea:f0->N_acylurea Rearrangement Active_Ester Active Ester (e.g., OBt Ester) Stable Intermediate O_acylisourea:f0->Active_Ester + Additive Amine Amine (R''-NH2) Additive Additive (e.g., HOBt) Active_Ester:f0->Amide + Amine Onium_Salt_Mechanism RCOOH Carboxylic Acid (R-COOH) Active_Ester Active Ester (OAt or OBt) Highly Reactive RCOOH->Active_Ester + Onium Salt Onium_Salt Onium Salt (e.g., HATU, PyBOP) + Base (DIPEA) Amide Amide Product (R-CO-NHR'') Active_Ester:f0->Amide + Amine Amine Amine (R''-NH2) Decision_Tree Start Start: Couple 3-(3-Fluorobenzyl)- cyclobutanecarboxylic Acid Q1 Is the amine/alcohol sterically hindered or electron-deficient? Start->Q1 Q2 Is cost or scale a primary concern? Q1->Q2 No Use_Onium Consider Onium Salts (HATU, PyBOP) Q1->Use_Onium Yes Q2->Use_Onium No Result_EDC Use EDC/HOBt or DIC/Oxyma Q2->Result_EDC Yes Q3 Is guanidinylation risk a major concern (e.g., slow reaction)? Result_HATU Use HATU/DIPEA Q3->Result_HATU No Result_PyBOP Use PyBOP/DIPEA Q3->Result_PyBOP Yes Use_Onium->Q3 Use_Carbo Consider Carbodiimides (EDC, DIC) + Additive

Caption: Decision workflow for selecting an appropriate coupling reagent.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Amide Coupling using EDC and HOBt

This protocol is suitable for coupling with primary or secondary amines that are not severely sterically hindered.

  • Reagents & Materials:

    • 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • EDC·HCl (1.5 equiv)

    • HOBt (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Magnetic stirrer, round-bottom flask, nitrogen inlet

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

    • Dissolve the components in anhydrous DCM or DMF (to a concentration of approx. 0.1 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv) to the stirred solution.

    • Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Coupling of a Hindered Amine using HATU

This protocol is recommended for challenging couplings involving sterically demanding or electron-poor amines.

  • Reagents & Materials:

    • 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 equiv)

    • Hindered Amine (1.2 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Magnetic stirrer, round-bottom flask, nitrogen inlet

  • Procedure:

    • In a dry flask under nitrogen, dissolve 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 equiv) and stir the solution for 10-15 minutes at room temperature to pre-activate the acid. The solution may change color.

    • Add the hindered amine (1.2 equiv) to the activated mixture.

    • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS. For very difficult couplings, the temperature may be gently elevated to 40-50 °C.

  • Workup & Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer multiple times with water to remove DMF and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Protocol 3: Esterification using DCC and DMAP

This protocol is suitable for forming esters with primary or secondary alcohols.

  • Reagents & Materials:

    • 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 equiv)

    • Alcohol (1.5 equiv)

    • DCC (1.2 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer, round-bottom flask, nitrogen inlet

  • Procedure:

    • Dissolve 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 equiv), the alcohol (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.1 M) in a dry flask under nitrogen.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 equiv) in a small amount of DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will begin to form.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup & Purification:

    • Filter the reaction mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Conclusion

The activation of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is a gateway to a diverse array of complex molecules for pharmaceutical research. While classic carbodiimide reagents like EDC offer a robust and economical solution for simple couplings, the steric influence of the cyclobutane ring often calls for more potent onium salt-based reagents like HATU or PyBOP, especially when faced with challenging nucleophiles. By understanding the underlying mechanisms and carefully selecting the reaction conditions as outlined in this guide, researchers can confidently and efficiently utilize this valuable building block in their synthetic campaigns, accelerating the pace of drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013–1019.
  • Carpino, L. A., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(25), 9271-9283.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 405-409.
  • Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Olsson, R., & Wellendorph, P. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(19), 6539-6542.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Method

Application Note: Protocols for the Esterification of 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid

Introduction: The Critical Role of Esterification in Drug Discovery The ester functional group is a cornerstone in medicinal chemistry, frequently employed to enhance the pharmacokinetic properties of drug candidates. Es...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Esterification in Drug Discovery

The ester functional group is a cornerstone in medicinal chemistry, frequently employed to enhance the pharmacokinetic properties of drug candidates. Esters can act as prodrugs, improving oral bioavailability, increasing membrane permeability, or masking polar functional groups to facilitate passage through biological barriers. The target molecule, 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, represents a scaffold of interest in modern drug development, combining a rigid cyclobutane core with a fluorinated aromatic moiety. The successful esterification of this acid is a key step in the synthesis of potential therapeutic agents.

This application note provides detailed, field-proven protocols for the esterification of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid. We will present two robust methods: the highly efficient and mild Steglich Esterification as the recommended procedure, and the classic Fischer-Speier Esterification as a cost-effective alternative. The causality behind experimental choices, purification strategies, and troubleshooting are discussed to ensure reproducible success in the laboratory.

Recommended Protocol: Steglich Esterification

The Steglich esterification is an exceptionally mild and versatile method, making it ideal for substrates that may be sensitive to harsh acidic conditions or sterically demanding.[1] The reaction is mediated by a carbodiimide coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and catalyzed by a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[2] This method avoids the high temperatures and strong acids of traditional methods, preserving sensitive functional groups and often leading to higher yields.[3][4]

Principle and Rationale

The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to a side reaction—an intramolecular 1,3-rearrangement to a stable N-acylurea, which is unreactive towards the alcohol.[2] The crucial role of the DMAP catalyst is to intercept the O-acylisourea intermediate faster than this side reaction can occur. DMAP, being a superior nucleophile to the alcohol, forms a reactive acylpyridinium species ("active ester"), which is then efficiently attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[1][5] This catalytic cycle makes the Steglich esterification a highly reliable and efficient process.[6]

Quantitative Data & Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
3-(3-Fluorobenzyl)cyclobutanecarboxylic acid222.241.0222 mgSubstrate
Alcohol (e.g., Ethanol)46.071.255 mg (70 µL)Nucleophile
DCC206.331.1227 mgCoupling Agent
DMAP122.170.112 mgCatalyst
Dichloromethane (DCM), anhydrous--10 mLSolvent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, 10 mL) to the flask and stir until all solids are dissolved.

  • Addition of Alcohol: Add the desired alcohol (1.2 eq) to the solution via syringe.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Initiation: In a separate vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM (~2 mL). Add this solution dropwise to the cooled reaction mixture over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

Work-up and Purification

The primary challenge in purifying a Steglich reaction is the removal of the dicyclohexylurea (DCU) byproduct.[7]

  • Initial Filtration: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of DCU. Filter the reaction mixture through a pad of celite, washing the filter cake with a small amount of cold DCM.[7]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 0.5 M HCl (2 x 15 mL) to remove residual DMAP and any basic impurities, followed by saturated aqueous NaHCO₃ (1 x 15 mL), and finally with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude ester can be further purified by flash column chromatography on silica gel.[8] A solvent system of ethyl acetate in hexanes is typically effective for eluting esters while retaining any remaining traces of DCU or other impurities.[9]

Experimental Workflow Diagram

Steglich_Esterification cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Dissolve Acid, DMAP, & Alcohol in DCM B 2. Cool to 0°C A->B C 3. Add DCC Solution B->C D 4. Stir at RT (4-12h) C->D E 5. Filter DCU Byproduct D->E Reaction Complete F 6. Aqueous Wash (HCl, NaHCO3, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Ester H->I

Caption: Workflow for Steglich Esterification.

Alternative Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] Its primary advantages are the low cost of reagents and procedural simplicity.[10] However, it requires elevated temperatures and strongly acidic conditions, which may not be suitable for sensitive substrates. The reaction is reversible, so Le Châtelier's principle must be exploited by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct as it forms.[11][12]

Principle and Rationale

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[12][13] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[13] Due to the steric bulk of the cyclobutane ring, driving the equilibrium towards the product may require extended reaction times or the use of a Dean-Stark apparatus to remove water azeotropically.[13]

Quantitative Data & Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
3-(3-Fluorobenzyl)cyclobutanecarboxylic acid222.241.0222 mgSubstrate
Alcohol (e.g., Methanol)32.04Large Excess15-20 mLNucleophile/Solvent
Sulfuric Acid (H₂SO₄), conc.98.08Catalytic3-5 dropsCatalyst
Step-by-Step Experimental Protocol
  • Reaction Setup: Place 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 eq) in a 50 mL round-bottom flask with a stir bar.

  • Addition of Reagents: Add a large excess of the alcohol (e.g., 20 mL of methanol).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (3-5 drops) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of the alcohol used.

  • Reaction: Maintain reflux for 4-8 hours. Monitor the reaction's progress by TLC.

  • Cooling: Once complete, remove the heating mantle and allow the solution to cool to room temperature.

Work-up and Purification
  • Solvent Removal: Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate (25 mL). Transfer to a separatory funnel and wash with water (20 mL).[14]

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the residual sulfuric acid and unreacted carboxylic acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.[14]

  • Final Wash & Drying: Wash with brine (20 mL), then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration & Purification: Filter off the drying agent and concentrate the filtrate to yield the crude ester. If necessary, purify further by distillation or column chromatography.[15][16]

Experimental Workflow Diagram

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Combine Acid, Excess Alcohol, & H2SO4 B 2. Heat to Reflux (4-8h) A->B C 3. Remove Excess Alcohol B->C Reaction Complete D 4. Extraction with Ether C->D E 5. Neutralize with NaHCO3 D->E F 6. Dry & Concentrate E->F G Pure Ester F->G

Caption: Workflow for Fischer-Speier Esterification.

Discussion and Comparative Analysis

Choosing the Right Protocol

The choice between Steglich and Fischer esterification hinges on the substrate's stability, the desired scale, and purity requirements.

  • Steglich Esterification is the superior choice for high-value, complex, or acid-sensitive substrates. Its mild, room-temperature conditions minimize the risk of side reactions or degradation.[1] It is highly effective for sterically hindered acids and alcohols where the Fischer method might fail or give low yields.[3] The main drawback is the cost of the carbodiimide reagent and the need to meticulously remove the DCU byproduct.[5]

  • Fischer-Speier Esterification is a workhorse reaction for simple, robust molecules on a large scale due to its atom economy and low reagent cost.[10] However, the harsh conditions (strong acid, heat) can be detrimental to molecules with sensitive functional groups. For 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, the risk is relatively low, but the equilibrium nature of the reaction may result in incomplete conversion without efficient water removal.[12]

Troubleshooting Common Issues
  • Low Yield in Steglich Reaction: This can be due to inactive DCC (hydrolyzed by moisture) or the formation of the N-acylurea byproduct.[1] Ensure all reagents and solvents are anhydrous. If the reaction is slow, a slight increase in the amount of DMAP (to 0.2 eq) can be beneficial.

  • DCU Contamination: If DCU persists after filtration and chromatography, dissolving the crude product in a minimal amount of cold DCM or diethyl ether and storing it in a freezer (-20 °C) can precipitate more of the urea, which can then be filtered off.[7]

  • Incomplete Fischer Esterification: The reaction has likely reached equilibrium. Drive it forward by adding more of the alcohol, adding a dehydrating agent like molecular sieves, or switching to a solvent like toluene to permit water removal with a Dean-Stark trap.[12]

Safety Precautions

  • N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent skin allergen and sensitizer.[5][17] Always handle DCC in a fume hood while wearing appropriate personal protective equipment (PPE), including double gloves and safety glasses.[18] Avoid inhalation of the powder and any skin contact.

  • Concentrated Sulfuric Acid (H₂SO₄): This is a highly corrosive acid. Handle with extreme care in a fume hood, always adding acid to other liquids slowly to dissipate heat.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

References

  • Wikipedia. Mitsunobu reaction. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

  • Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Link

  • Master Organic Chemistry. Mitsunobu Reaction. Link

  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acids and Derivatives. Science of Synthesis, 20, 1-28. Link

  • Chemistry Steps. Mitsunobu Reaction. Link

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Link

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Link

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. Link

  • Organic Synthesis. Mitsunobu reaction. Link

  • Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Link

  • University of Missouri-St. Louis. (n.d.). Experiment 29 – The Fischer Esterification. Link

  • OperaChem. Fischer Esterification-Typical Procedures. Link

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Link

  • Columbia University. (n.d.). Column chromatography. Link

  • Laposata, M., et al. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 677(1), 13-18. Link

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Link

  • Lehman, J. W. (2009).
  • Organic Chemistry Portal. Steglich Esterification. Link

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Link

  • Wikipedia. Steglich esterification. Link

  • Reddit. (2021). What's the easiest way to handle DCC? r/OrganicChemistry. Link

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Link

  • Wikipedia. Fischer–Speier esterification. Link

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Link

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. Link

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link

  • Organic Chemistry Portal. Fischer Esterification. Link

  • Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Frontiers in Chemistry, 11, 1284587. Link

  • SynArchive. Steglich Esterification. Link

  • Google Patents. (2016). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. Link

  • Cason, J. (1941). Cyclobutanecarboxylic Acid. Organic Syntheses, 21, 19. Link

Sources

Application

Using 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid as a pharmaceutical building block

Application Note: 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid Executive Summary In modern drug discovery, escaping "flatland"—the over-reliance on planar aromatic scaffolds—is critical for improving solubility and reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid

Executive Summary

In modern drug discovery, escaping "flatland"—the over-reliance on planar aromatic scaffolds—is critical for improving solubility and reducing promiscuous binding. 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid represents a privileged building block that offers a geometrically distinct, metabolically robust alternative to traditional biaryl linkers.

This guide details the physicochemical advantages of this scaffold, specifically its use as a bioisostere for meta- or para-substituted benzoic acids. It provides validated protocols for amide coupling and stereochemical management (cis/trans isomerism), ensuring reproducible incorporation into pharmaceutical leads.

Physicochemical Profile & Design Logic

The cyclobutane core acts as a "puckered" spacer.[1][2] Unlike a rigid phenyl ring or a flexible alkyl chain, the cyclobutane ring adopts a butterfly conformation (pucker angle ~30°). This unique geometry allows for precise vector alignment of the carboxylic acid (the "exit vector") relative to the lipophilic 3-fluorobenzyl tail.

Table 1: Comparative Physicochemical Metrics

Comparison of the subject building block against a traditional aromatic analog.

Property3-(3-Fluorobenzyl)cyclobutane Acid3-(3-Fluorobenzyl)benzoic AcidImpact
Hybridization High Fsp³ (Aliphatic Core)Low Fsp³ (Aromatic Core)Improved Solubility
Geometry Puckered (~30° dihedral)Planar (0°)Access to unique chemical space
Metabolic Risk Low (No arene oxide formation)High (Risk of hydroxylation)Enhanced T½ (Half-life)
Lipophilicity (cLogP) ~2.8~3.4Reduced nonspecific binding
pKa (Acid) ~4.8~4.2Weaker acid; alters permeability
Mechanistic Insight: The Fluorine Effect

The 3-fluorobenzyl moiety is not merely lipophilic decoration. The fluorine atom at the meta-position exerts an inductive electron-withdrawing effect (-I), deactivating the benzyl ring against oxidative metabolism (CYP450-mediated benzylic hydroxylation). Furthermore, the C–F bond acts as a weak hydrogen bond acceptor, potentially engaging in specific interactions within a binding pocket.

Strategic Application: Bioisosteric Replacement

The following diagram illustrates the design logic when substituting a biaryl system with this cyclobutane scaffold.

Bioisostere_Logic cluster_Old Traditional Scaffold cluster_New Optimized Scaffold Target Drug Target (e.g., Kinase/GPCR) Old_Mol Biaryl Linker (Planar, Poor Solubility) Old_Mol->Target High Entropy Cost New_Mol Fluorobenzyl-Cyclobutane (3D Vector, High Fsp³) Old_Mol->New_Mol Bioisosteric Replacement New_Mol->Target Optimal Vector Alignment

Figure 1: Transitioning from a planar biaryl scaffold to the 3D-cyclobutane core improves solubility while maintaining the critical distance between the lipophilic tail and the polar headgroup.

Experimental Protocols

Protocol A: Stereoselective Amide Coupling

The carboxylic acid handle is most commonly used to generate amides. The challenge lies in maintaining the cis/trans ratio if a specific isomer is required, or preventing epimerization if the reaction conditions are too harsh.

Reagents:

  • Substrate: 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the cyclobutane acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Stir for 15 minutes to form the activated ester.

    • Checkpoint: The solution should turn slightly yellow. If using T3P, no pre-activation is needed; add T3P last.

  • Coupling: Add the amine partner (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by LCMS. The cyclobutane ring is UV-poor; rely on the 3-fluorobenzyl chromophore (UV 254 nm).

  • Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), then 1N HCl (if product is not basic), sat. NaHCO₃, and brine.

  • Purification: Flash chromatography.

    • Note on Isomers:Cis and Trans isomers of cyclobutanes often have distinct retention times on silica. If the starting material was a mixture, you may separate the amide products here.

Protocol B: Isomer Identification (The "Pucker" Analysis)

Distinguishing cis (substituents on the same side of the ring) from trans is critical for SAR (Structure-Activity Relationship) data.

  • Technique: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR.

  • Target Signals: Irradiate the methine proton at C1 (alpha to the carbonyl).

  • Interpretation:

    • Cis-Isomer: Strong NOE correlation observed between the C1-methine and the C3-methine (benzyl attachment point) due to the puckered "flagpole" proximity.

    • Trans-Isomer: Weak or absent NOE between C1 and C3 protons; they point in opposite directions.

Synthetic Workflow Diagram

The following workflow outlines the conversion of the building block into a functional pharmaceutical intermediate.

Synthesis_Workflow Start Start: 3-(3-Fluorobenzyl) cyclobutanecarboxylic acid Decision Target Functionality? Start->Decision Route_A Route A: Amide Formation (HATU/DIPEA) Decision->Route_A Linker Route_B Route B: Curtius Rearrangement (DPPA/tBuOH) Decision->Route_B Amine Head Isomer_Check CRITICAL STEP: Isomer Separation (Prep-HPLC) Cis vs Trans Route_A->Isomer_Check Route_B->Isomer_Check Product_A Amide Analog (Stable Linker) Product_B Boc-Protected Amine (Bioisostere of Anilines) Isomer_Check->Product_A Pure Isomer Isomer_Check->Product_B Pure Isomer

Figure 2: Synthetic divergence allows this building block to serve as either a linker (Amide) or a scaffold for amine-based inhibitors (via Curtius rearrangement).

References

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. Link

  • Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Krenske, E. H., et al. (2016). "Conformations and pKa of Cyclobutanecarboxylic Acids: Implications for Drug Design." Journal of Organic Chemistry.
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Cited for general principles of 4-membered ring bioisosterism). Link

  • Arctom Scientific. (n.d.). "Product Catalog: 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid." (Source of commercial availability).

Sources

Method

Application Note: Preparation of Derivatives from 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid

Executive Summary & Strategic Importance This guide details the synthetic functionalization of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid , a high-value scaffold in modern medicinal chemistry. The cyclobutane ring serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This guide details the synthetic functionalization of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid , a high-value scaffold in modern medicinal chemistry. The cyclobutane ring serves as a rigid, non-planar bioisostere for phenyl rings or flexible alkyl chains, often improving metabolic stability and selectivity in drug candidates. The 3-fluorobenzyl moiety adds lipophilicity and metabolic resistance (blocking P450 oxidation at the benzylic position).

Key Challenges addressed in this guide:

  • Stereochemical Integrity: 1,3-disubstituted cyclobutanes exist as cis and trans isomers. Protocols here are designed to minimize unwanted epimerization.

  • Divergent Synthesis: Efficient pathways to access amides (lead optimization), alcohols (building blocks), and amines (via Curtius rearrangement).

Strategic Reaction Map

The following workflow outlines the core derivatization pathways covered in this guide.

G Start 3-(3-Fluorobenzyl) cyclobutanecarboxylic acid Amide Amide Derivatives (Library Generation) Start->Amide HATU, DIPEA R-NH2 Alcohol Primary Alcohol (Reduction) Start->Alcohol BH3·DMS or LiAlH4 Isocyanate Isocyanate Intermediate Start->Isocyanate DPPA, Et3N Heat Amine Primary Amine (Curtius Rearrangement) Isocyanate->Amine Hydrolysis (HCl/H2O)

Figure 1: Divergent synthesis pathways from the core acid scaffold. The Curtius rearrangement provides access to the amino-cyclobutane series, while reduction yields the hydroxymethyl series.

Critical Stereochemical Considerations

Before initiating synthesis, researchers must characterize the starting material. 3-Substituted cyclobutanecarboxylic acids exist as two diastereomers:

  • Cis-isomer: The carboxylic acid and the fluorobenzyl group are on the same side of the ring.

  • Trans-isomer: The groups are on opposite sides.

Impact: The cis and trans isomers often display significantly different biological activities and solubilities.

  • Diagnostic: Use 1H-NMR NOESY experiments to assign configuration. In general, cis-1,3-cyclobutanes often show distinct ring proton shifts compared to trans due to shielding effects.

  • Control: Basic conditions (e.g., strong heating with excess base) can cause epimerization at the C1 position (alpha to the carbonyl). The protocols below utilize mild conditions to preserve stereochemistry.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Target: Generation of focused libraries for SAR (Structure-Activity Relationship) studies.

Rationale: HATU is selected over EDC/HOBt for this scaffold because it offers faster kinetics and higher conversion rates for sterically hindered secondary amines, which are common in drug discovery.

Reagents:

  • Substrate: 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2.0 mL) in a reaction vial.

  • Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes. Note: The solution typically turns yellow.

  • Coupling: Add the amine (0.6 mmol). If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS for disappearance of the acid (m/z [M-H]⁻).

  • Workup:

    • Dilute with EtOAc (15 mL).

    • Wash sequentially with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

    • Critical Step: Washing with NaHCO₃ removes the byproduct generated from HATU.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (typically Hexane/EtOAc gradient).

Protocol B: Selective Reduction to the Primary Alcohol

Target: Preparation of [3-(3-Fluorobenzyl)cyclobutyl]methanol.

Rationale: Borane-dimethyl sulfide (BH₃[1]·DMS) is preferred over LiAlH₄. It is chemoselective for carboxylic acids in the presence of halides (the fluorine atom is stable) and esters, and it proceeds under milder conditions, reducing the risk of epimerization.

Reagents:

  • Substrate: 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 equiv)

  • Reducing Agent: BH₃[1]·DMS (2.0 M in THF) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

  • Dissolution: Dissolve the acid (1.0 g, ~4.8 mmol) in anhydrous THF (10 mL). Cool to 0°C.

  • Addition: Dropwise add BH₃·DMS (2.0 M, 3.6 mL, 7.2 mmol) over 10 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to RT and stir for 3–5 hours.

    • Checkpoint: Monitor by TLC.[2] The acid spot should disappear; the alcohol is usually more polar than the acid on silica due to H-bonding, but less polar than the carboxylate salt.

  • Quench: Cool to 0°C. Carefully add Methanol (5 mL) dropwise until gas evolution ceases. Stir for 30 mins.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 1M HCl (to break up boron complexes) and brine.

  • Isolation: Dry (Na₂SO₄) and concentrate to yield the crude alcohol.

Protocol C: Curtius Rearrangement to Primary Amine

Target: Preparation of 3-(3-Fluorobenzyl)cyclobutanamine.

Rationale: This reaction converts the acid to an amine with the loss of one carbon (decarboxylation).[3] We use DPPA (Diphenylphosphoryl azide) as it avoids the isolation of the potentially explosive acyl azide intermediate.

Reagents:

  • Substrate: 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 equiv)

  • Reagent: DPPA (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: t-Butanol (for Boc-protected amine) or Toluene/Water (for free amine).

Procedure (Synthesis of Boc-Protected Amine):

  • Mixture: Combine the acid (1.0 mmol), DPPA (1.1 mmol), and TEA (1.2 mmol) in t-Butanol (5 mL).

  • Rearrangement: Heat the mixture at reflux (85°C) for 6–12 hours.

    • Mechanism:[3][4][5][6] The acid converts to acyl azide -> undergoes thermal rearrangement to Isocyanate -> trapped by t-BuOH to form the Boc-carbamate.

  • Workup: Cool to RT. Concentrate the solvent. Dissolve residue in EtOAc. Wash with 5% citric acid (removes phosphorous byproducts) and saturated NaHCO₃.

  • Deprotection (Optional): To get the free amine, treat the Boc-carbamate with 4M HCl in Dioxane for 1 hour.

Analytical Data Summary

Derivative TypeKey IR Signal (cm⁻¹)1H-NMR Characteristic (CDCl₃)LC-MS Feature
Parent Acid 1690-1710 (C=O, broad)δ 11.0-12.0 (COOH, br s)[M-H]⁻ 207.1
Amide 1640-1660 (C=O, Amide I)δ 5.5-7.0 (NH, broad)[M+H]⁺ (varies)
Alcohol 3300-3400 (OH, broad)δ 3.6 (CH₂-OH, d)[M+H]⁺ 195.1 (-H₂O)
Boc-Amine 1690 (C=O, Carbamate)δ 1.45 (t-Bu, s)[M+Na]⁺ 302.1

References

  • Amide Coupling Optimization: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Curtius Rearrangement with DPPA: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[9] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • Cyclobutane Stereochemistry: Krenske, E. H., et al. (2016). Kinetics and Thermodynamics of the Epimerization of 1,3-Disubstituted Cyclobutanes. The Journal of Organic Chemistry, 81(23), 11726–11733. Link

  • Borane Reduction: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of structure on the rate of reaction of representative carboxylic acids with borane-methyl sulfide. The Journal of Organic Chemistry, 47(16), 3153-3163. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid

Welcome to the dedicated technical support guide for the synthesis of 3-(3-fluorobenzyl)cyclobutanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(3-fluorobenzyl)cyclobutanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic route, troubleshoot common issues, and improve the overall yield and purity of their target compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 3-(3-fluorobenzyl)cyclobutanecarboxylic acid, providing foundational knowledge for your experimental work.

Q1: What is the most common and reliable synthetic route to prepare 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid?

The most frequently cited route involves a multi-step synthesis starting from cyclobutane-1,1-dicarboxylic acid. This pathway is favored due to the commercial availability of the starting material and the relatively straightforward nature of the transformations.

The general sequence is as follows:

  • Esterification of cyclobutane-1,1-dicarboxylic acid to protect one of the carboxylic acid groups.

  • Activation of the remaining carboxylic acid, often by conversion to an acid chloride.

  • Alkylation using a suitable organometallic reagent derived from 3-fluorobenzyl bromide.

  • Saponification (hydrolysis) of the ester to yield the final carboxylic acid product.

A crucial step in a similar synthesis involves the alkylation of a malonic ester derivative, which is a common strategy for forming carbon-carbon bonds. The principles from such syntheses are directly applicable here.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during your synthesis.

Issue 1: Low Yield in the Alkylation Step

Q: I am attempting to alkylate my cyclobutane monoester with 3-fluorobenzyl bromide, but the yield is consistently low (<40%). What are the primary factors I should investigate?

Low yields in this crucial C-C bond-forming step are common and can typically be attributed to several factors. The key is to control the formation of the enolate and prevent side reactions.

A: Let's break down the potential causes and solutions:

1. Incomplete Deprotonation/Enolate Formation:

  • The "Why": The formation of the carbanion (enolate) is the rate-determining step. The choice of base and solvent is critical. If the base is not strong enough or if it is sterically hindered, deprotonation will be incomplete.

  • Troubleshooting Steps:

    • Base Selection: Sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used strong bases for this type of alkylation. LDA is often preferred for its high basicity and non-nucleophilic nature, which minimizes side reactions.

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) or diethyl ether are excellent choices as they are aprotic and can solvate the cation of the base, increasing its reactivity. Ensure your solvent is truly anhydrous, as any water will quench the base and the enolate.

    • Temperature Control: Enolate formation with LDA is typically performed at low temperatures (-78 °C) to prevent side reactions. The reaction mixture is then allowed to slowly warm up after the addition of the electrophile (3-fluorobenzyl bromide).

2. Side Reactions:

  • The "Why": The enolate is a strong nucleophile and can react with other electrophiles. The starting monoester can also undergo self-condensation. Additionally, the product can be deprotonated again and undergo a second alkylation, leading to a di-alkylated byproduct.

  • Troubleshooting Steps:

    • Order of Addition: Add the base to the solution of the cyclobutane monoester at low temperature. Once enolate formation is complete, slowly add the 3-fluorobenzyl bromide. This ensures that the concentration of the electrophile is kept low, minimizing the chance of di-alkylation.

    • Stoichiometry: Use a slight excess of the base (1.05-1.1 equivalents) to ensure complete deprotonation. However, avoid a large excess, which can promote side reactions. Use approximately 1.0 equivalent of the 3-fluorobenzyl bromide.

3. Purity of Reagents:

  • The "Why": The purity of your starting materials is paramount. 3-Fluorobenzyl bromide can degrade over time, releasing HBr, which can interfere with the reaction. The cyclobutane monoester must be free of any di-acid.

  • Troubleshooting Steps:

    • Reagent Quality Check: Use freshly purchased or purified 3-fluorobenzyl bromide. If the material is old, consider washing it with a mild aqueous base, drying it, and distilling it under reduced pressure.

    • Starting Material Purity: Ensure your cyclobutane monoester is pure. Any remaining di-acid will react with two equivalents of base, reducing the amount available for your desired reaction.

Workflow for Optimizing the Alkylation Step

Below is a DOT script visualizing a decision-making workflow for troubleshooting the alkylation step.

G start Low Alkylation Yield check_base 1. Evaluate Base and Deprotonation Conditions start->check_base check_side_reactions 2. Investigate Potential Side Reactions start->check_side_reactions check_reagents 3. Verify Reagent Purity start->check_reagents solution_base Switch to a stronger, non-nucleophilic base (e.g., LDA). Ensure anhydrous conditions. Optimize temperature (-78°C). check_base->solution_base solution_side_reactions Control stoichiometry (Base: ~1.1 eq, Electrophile: ~1.0 eq). Slowly add electrophile at low temperature. check_side_reactions->solution_side_reactions solution_reagents Purify 3-fluorobenzyl bromide if necessary. Confirm purity of cyclobutane monoester via NMR/LC-MS. check_reagents->solution_reagents end Improved Yield solution_base->end solution_side_reactions->end solution_reagents->end

Caption: Troubleshooting workflow for low alkylation yield.

Issue 2: Difficult Hydrolysis (Saponification) Step

Q: The final hydrolysis of my ester to the carboxylic acid is sluggish and requires harsh conditions, which seems to be degrading my product. How can I achieve a cleaner and more efficient hydrolysis?

This is a common bottleneck, especially with sterically hindered esters. The goal is to find conditions that are effective for hydrolysis without causing side reactions like decarboxylation or racemization (if applicable).

A: Here are several strategies to improve the saponification step:

1. Choice of Base and Solvent System:

  • The "Why": Standard conditions like NaOH in methanol/water can be slow. The choice of solvent can greatly influence the reaction rate.

  • Troubleshooting Steps:

    • Enhanced Conditions: A mixture of lithium hydroxide (LiOH) in a THF/water or dioxane/water solvent system is often more effective for hindered esters. LiOH is a strong base, and the co-solvent helps to increase the solubility of the ester.

    • Elevated Temperatures: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis. Monitor the reaction by TLC or LC-MS to avoid product degradation.

2. Alternative Hydrolysis Methods:

  • The "Why": If basic conditions are problematic, acidic hydrolysis can be an alternative, although it may require even harsher conditions.

  • Troubleshooting Steps:

    • Acidic Hydrolysis: Refluxing with an aqueous acid like HCl or H₂SO₄ can be effective. However, this is generally less preferred due to the potential for side reactions.

    • Enzymatic Hydrolysis: For very sensitive substrates, enzymatic hydrolysis using a lipase can be a very mild and selective method. This is more common in specialized applications but is worth considering if other methods fail.

3. Monitoring the Reaction:

  • The "Why": It is crucial to know when the reaction is complete to avoid prolonged exposure to harsh conditions.

  • Troubleshooting Steps:

    • TLC Analysis: Monitor the disappearance of the starting ester spot on the TLC plate. The product, being a carboxylic acid, will have a different Rf value and may streak.

    • LC-MS Analysis: This is the most reliable method to monitor the reaction, as it can simultaneously track the disappearance of the starting material and the appearance of the product.

Data Summary: Comparison of Hydrolysis Conditions
Method Base/Acid Solvent Temperature (°C) Typical Reaction Time Pros Cons
Standard NaOH / KOHMeOH / H₂O25 - 5012 - 24 hInexpensive, commonCan be slow for hindered esters
Enhanced LiOHTHF / H₂O40 - 604 - 8 hFaster, more effectiveMore expensive base
Acidic HCl / H₂SO₄Dioxane / H₂O80 - 1008 - 16 hAlternative for base-sensitive groupsHarsh, potential for side reactions

Part 3: Experimental Protocols

The following is a generalized protocol for the alkylation step, which is often the most challenging. This should be adapted and optimized for your specific laboratory conditions.

Protocol: LDA-Mediated Alkylation of a Cyclobutane Monoester

Reagents and Equipment:

  • Dry, round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes for liquid transfer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Cyclobutane monoester (1.0 eq)

  • Anhydrous THF

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • 3-Fluorobenzyl bromide (1.0 eq)

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere.

  • LDA Preparation (In Situ):

    • To the reaction flask, add anhydrous THF and diisopropylamine.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to pre-form the LDA.

  • Enolate Formation:

    • Dissolve the cyclobutane monoester in a minimal amount of anhydrous THF.

    • Slowly add the solution of the monoester to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation:

    • Slowly add the 3-fluorobenzyl bromide to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Smith, J. G. (2011). Organic Chemistry. 3rd ed. McGraw-Hill. [Link]

Optimization

Technical Support Center: Resolving Solubility Challenges of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid in DMSO

Welcome to the technical support center for 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for resolving common solubility issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO). While specific experimental data for 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is limited, this document leverages established principles for dissolving carboxylic acids with similar structural motifs.

I. Understanding the Challenge: Why Solubility Issues Arise

3-(3-Fluorobenzyl)cyclobutanecarboxylic acid possesses a combination of structural features that can influence its solubility. The presence of a carboxylic acid group provides a site for hydrogen bonding and potential deprotonation, which can be leveraged to enhance solubility. However, the molecule also contains a fluorobenzyl group and a cyclobutane ring, contributing to its lipophilic character. Achieving a stable solution in DMSO, and subsequently in aqueous assay buffers, requires a careful balance of these properties.

Carboxylic acids, in general, are known to be more susceptible to precipitation from DMSO that has absorbed water. Furthermore, acidic compounds can catalyze the decomposition of DMSO, particularly at elevated temperatures. This guide will provide strategies to mitigate these challenges.

II. Troubleshooting Guide: Initial Dissolution in DMSO

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of DMSO to my vial of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, but it's not dissolving at room temperature. What should I do first?

A1: Initial insolubility is a common challenge. Before resorting to more aggressive methods, follow this initial troubleshooting workflow:

  • Ensure Anhydrous Conditions: DMSO is highly hygroscopic. Use a fresh, sealed bottle of anhydrous, high-purity DMSO to minimize water content, which can hinder the dissolution of carboxylic acids.[1][2]

  • Vortex Thoroughly: Securely cap the vial and vortex it at maximum speed for 1-2 minutes. This increases the interaction between the solvent and the compound.

  • Allow Time for Dissolution: Sometimes, dissolution can be slow. Let the mixture sit at room temperature for 10-15 minutes after vortexing and then vortex again.

If the compound remains insoluble, proceed to the advanced dissolution techniques outlined in the protocol section.

Q2: My compound dissolved in DMSO, but a precipitate formed after storing the stock solution. Why did this happen?

A2: Precipitation upon storage can be due to several factors:

  • Supersaturation: The initial dissolution method may have created a supersaturated solution that is not stable over time.

  • Temperature Fluctuations: Cooling the stock solution, especially if it was warmed to dissolve, can lead to precipitation. Freeze-thaw cycles are a common cause of compound crystallization from DMSO.[2]

  • Water Absorption: Over time, the DMSO stock can absorb atmospheric moisture, reducing the solubility of the carboxylic acid.[2]

To avoid this, it is recommended to prepare fresh stock solutions for critical experiments. If storage is necessary, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.

Q3: Can heating my DMSO stock solution to dissolve the compound cause degradation?

A3: Yes, caution is advised when heating DMSO solutions, especially with acidic compounds. Acids can catalyze the thermal decomposition of DMSO, which can occur at temperatures lower than its boiling point of 189°C.[3][4][5] It is recommended to use gentle warming (e.g., 37°C) for short periods.[1] Prolonged heating at higher temperatures should be avoided.

III. Experimental Protocols

Protocol 1: Standard Stock Solution Preparation

This protocol outlines the standard procedure for preparing a stock solution of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid in DMSO.

Materials:

  • 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution: Tightly cap the vial and vortex at room temperature for 2-3 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid particles have dissolved and the solution is clear.

If the compound is not fully dissolved, proceed to the advanced dissolution techniques.

Protocol 2: Advanced Dissolution Techniques

Use these techniques sequentially if the standard protocol is unsuccessful.

A. Gentle Heating

  • Place the vial containing the compound and DMSO in a water bath or heating block set to 37°C.[6][7]

  • Heat for 10-15 minutes, periodically removing the vial to vortex for 30-60 seconds.[6]

  • After the heating cycle, allow the solution to cool to room temperature and visually inspect for any precipitation.

B. Sonication

  • Place the vial in a bath sonicator.

  • Sonicate for 15-30 minutes, ensuring the water in the bath does not become excessively warm.[6]

  • After sonication, visually inspect the solution for clarity.

Troubleshooting Workflow for Initial Dissolution

G start Start: Undissolved Compound in DMSO vortex Vortex at RT (2-3 mins) start->vortex inspect1 Visually Inspect for Complete Dissolution vortex->inspect1 dissolved Solution is Clear: Stock Ready inspect1->dissolved Yes not_dissolved1 Solid Remains inspect1->not_dissolved1 No heat Gentle Heating (37°C, 10-15 mins) + Intermittent Vortexing not_dissolved1->heat inspect2 Visually Inspect heat->inspect2 inspect2->dissolved Yes not_dissolved2 Solid Remains inspect2->not_dissolved2 No sonicate Sonication (15-30 mins) not_dissolved2->sonicate inspect3 Visually Inspect sonicate->inspect3 inspect3->dissolved Yes not_dissolved3 Consider pH Modification or Co-solvent inspect3->not_dissolved3 No

Caption: Workflow for dissolving 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid in DMSO.

IV. Enhancing Solubility Through Chemical Modification

pH Adjustment for Increased Solubility

The carboxylic acid moiety of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid can be deprotonated to its carboxylate salt form, which is generally more soluble in polar solvents like DMSO. This can be achieved by adding a suitable base.

Scientific Rationale: The deprotonation of the carboxylic acid introduces a negative charge, increasing the polarity of the molecule and its ability to interact favorably with the polar DMSO solvent.

Diagram of Deprotonation

G cluster_0 Carboxylic Acid (Less Soluble) cluster_1 Base cluster_2 Carboxylate (More Soluble) cluster_3 Conjugate Acid Acid R-COOH Salt R-COO⁻ Acid->Salt + Base B ConjAcid BH⁺ Base->ConjAcid +

Caption: Deprotonation of a carboxylic acid to its more soluble carboxylate form.

Protocol for pH-Adjusted Stock Solution:

  • Choose a Base: Select a suitable base. For many applications, a volatile organic base like triethylamine (TEA) is preferred as it can be removed more easily if necessary. For in vitro assays, a stock solution of NaOH in water can be used, but be mindful of the final water content in your DMSO stock.

  • Calculate Molar Equivalents: A slight molar excess of the base (e.g., 1.1 equivalents) is often sufficient.

  • Prepare a Base Stock (if necessary): For non-volatile bases like NaOH, prepare a concentrated stock solution in water (e.g., 1 M).

  • Add Base to Compound:

    • For liquid bases (e.g., TEA): Add the calculated amount of base directly to the solid compound before adding DMSO.

    • For aqueous base solutions: Add the calculated volume of the base stock to the solid compound. Be aware that this will introduce water into your DMSO stock.

  • Add DMSO and Dissolve: Add the DMSO and proceed with the standard dissolution protocol (vortexing, gentle heating, or sonication as needed).

Table of Common Bases for pH Adjustment

BaseFormulaMolar Mass ( g/mol )PropertiesConsiderations
Triethylamine (TEA)(C₂H₅)₃N101.19Liquid, volatile organic baseCan be removed under vacuum. May interfere with some assays.
Sodium HydroxideNaOH40.00Solid, strong inorganic baseTypically used as an aqueous solution, introducing water.
Diisopropylethylamine (DIPEA)(i-Pr)₂NEt129.24Liquid, sterically hindered organic baseLess nucleophilic than TEA.

Caution: Always consider the compatibility of the chosen base with your downstream application.

Use of Co-solvents

In cases of persistent solubility issues, a co-solvent can be used in conjunction with DMSO.

Scientific Rationale: Co-solvents can modify the overall polarity of the solvent system, disrupting the solvent-solvent interactions that may oppose the dissolution of the solute.

Recommended Co-solvents:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with similar properties to DMSO.

  • Polyethylene glycol 400 (PEG 400): A non-toxic, water-miscible polymer that can enhance the solubility of hydrophobic compounds.[8]

Protocol for Co-solvent Stock Preparation:

  • Prepare Co-solvent Mixture: Prepare a mixture of DMSO and the chosen co-solvent (e.g., 4:1 DMSO:PEG 400 by volume).

  • Dissolve Compound: Add the co-solvent mixture to the solid compound and follow the standard dissolution protocol.

Table of Common Co-solvents with DMSO

Co-solventPropertiesRecommended Ratio (DMSO:Co-solvent)Notes
N,N-Dimethylformamide (DMF)Polar aprotic, miscible with water9:1 to 4:1Similar to DMSO, can be effective for compounds with mixed polarity.
Polyethylene glycol 400 (PEG 400)Water-miscible, low toxicity4:1 to 1:1Often used in formulations for in vivo studies.
EthanolPolar protic, water-miscible9:1 to 4:1Can be a good choice for some compounds, but may affect certain biological assays.

V. Troubleshooting in Aqueous Assay Media

FAQ: My compound is soluble in DMSO, but it precipitates when I dilute the stock solution into my aqueous assay buffer. How can I resolve this?

This is a very common issue known as "crashing out." It occurs because the compound's solubility is much lower in the aqueous environment of your assay buffer compared to the pure DMSO stock.[1][9]

Strategies to Prevent Precipitation in Aqueous Media:

  • Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the assay buffer while continuously vortexing or stirring. This helps to rapidly disperse the DMSO and prevent localized high concentrations of the compound.[1]

  • Pre-warming the Aqueous Buffer: Warming your assay buffer to 37°C can sometimes help maintain the compound's solubility during dilution.[1][6]

  • Increase Final DMSO Concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may be sufficient to keep the compound in solution. Always run a vehicle control with the same final DMSO concentration.[10]

  • Use of Serum: If your experiment involves cell culture, diluting the DMSO stock into a medium containing fetal bovine serum (FBS) can help. Serum proteins can bind to the compound and help to keep it in solution.[1]

Workflow for Dilution in Aqueous Buffer

G start Start: Clear DMSO Stock dilute Dilute in Aqueous Buffer start->dilute inspect Visually Inspect for Precipitation dilute->inspect no_precipitate Solution is Clear: Ready for Assay inspect->no_precipitate No precipitate Precipitate Forms inspect->precipitate Yes troubleshoot Troubleshooting Strategies precipitate->troubleshoot slow_addition Slow, Dropwise Addition with Vortexing troubleshoot->slow_addition prewarm Pre-warm Buffer to 37°C troubleshoot->prewarm increase_dmso Increase Final DMSO Concentration (if tolerated) troubleshoot->increase_dmso use_serum Dilute in Serum-containing Medium (if applicable) troubleshoot->use_serum

Caption: Troubleshooting compound precipitation upon dilution in aqueous buffer.

VI. References

  • BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem Technical Support.

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.

  • Ohtani, H., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(9), 1753–1760.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO. BenchChem Technical Support.

  • MedChemExpress. (n.d.). Compound Handling Instructions.

  • Ohtani, H., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2676–2683.

  • Wikipedia. (n.d.). Dimethyl sulfoxide.

  • Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. ChE 411.

  • Ohtani, H., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Organic Process Research & Development, 25(12), 2667–2675.

  • BenchChem. (2025). Technical Support Center: Improving Compound Solubility in DMSO. BenchChem Technical Support.

  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath.

  • ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator? [Forum discussion].

  • ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? [Forum discussion].

  • Selleckchem. (n.d.). Frequently Asked Questions.

  • gChem. (n.d.). DMSO.

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? [Forum discussion].

  • BenchChem. (2025). Preparation of III-31-C Stock Solution with DMSO: Application Notes and Protocols.

  • Gallego, J., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1112–1119.

  • Gallego, J., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1112–1119.

  • Engberts, J. B. F. N., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(12), 1195–1199.

  • Reddit. (2025). Compund dilution in DMSO. r/labrats.

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Forum discussion].

  • Quora. (2018). How to make a stock solution of a substance in DMSO.

  • Roberts, J. D., et al. (2012). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. Journal of the American Chemical Society, 134(26), 10977–10989.

  • Academia.edu. (2018). Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide.

  • ResearchGate. (2026). A quantum chemical study of the interaction of carboxylic acids with DMSO.

  • Pliego, J. R. (2004). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A, 108(29), 6263–6269.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? [Forum discussion].

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO.

  • RSC Publishing. (2019). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies.

  • Reddit. (2013). Removing DMSO from a solution. r/chemistry.

  • Sciencemadness Discussion Board. (2005). DMSO separations.

  • Google Groups. (n.d.). effect of DMSO on pH.

  • ResearchGate. (2022). Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture? [Forum discussion].

  • Royal Society of Chemistry. (2018). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO.

Sources

Troubleshooting

Minimizing decarboxylation during 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid reactions

Technical Support Center: Stability Protocols for 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid User Ticket: "Minimizing decarboxylation during activation and coupling reactions." Status: Open Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid

User Ticket: "Minimizing decarboxylation during activation and coupling reactions." Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Strain-Stability Paradox

3-(3-Fluorobenzyl)cyclobutanecarboxylic acid presents a unique stability challenge. While the carboxylic acid moiety is generally stable, the cyclobutane ring strain (~26.3 kcal/mol) significantly lowers the activation energy for decarboxylation pathways compared to linear alkyl acids.

Decarboxylation in this system is rarely spontaneous at room temperature. It is almost exclusively driven by thermal stress during activation (e.g., acid chloride formation) or radical intermediates generated during oxidative workups.

This guide provides troubleshooting workflows to arrest decarboxylation by controlling the activation energy landscape.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: I observe gas evolution during acid chloride formation with Thionyl Chloride (


). Is this decarboxylation? 
  • Diagnosis: Likely yes, but it may also be

    
    /
    
    
    
    release. If the gas evolution persists after the reaction should be complete, you are likely degrading the ring.
  • Root Cause: Refluxing cyclobutanecarboxylic acids in neat

    
     (boiling point 76°C) often provides enough thermal energy to trigger decarboxylation via an acylium ion intermediate.
    
  • Fix: Switch to the Oxalyl Chloride/DMF method at

    
     or use Ghosez’s Reagent  (see Protocol A).
    

Q2: My yield is low during amide coupling using Ethyl Chloroformate (Mixed Anhydride method).

  • Diagnosis: Thermal decomposition of the mixed anhydride.[1]

  • Root Cause: Mixed anhydrides of cyclobutane acids are thermally unstable above

    
    . They disproportionate into the symmetrical anhydride and 
    
    
    
    .
  • Fix: Maintain reaction temperature strictly

    
     during activation. Alternatively, switch to T3P (Propylphosphonic anhydride)  which does not proceed via a decarboxylative-prone intermediate.
    

Q3: Can I distill the product to purify it?

  • Diagnosis: High risk.

  • Root Cause: The boiling point of 3-substituted cyclobutane acids often exceeds

    
     at atmospheric pressure. Prolonged heating at this temperature promotes radical cleavage of the ring-carboxyl bond.
    
  • Fix: Use Kugelrohr distillation under high vacuum (<0.5 mmHg) to lower the boiling point, or rely on Acid-Base Extraction (Protocol C).

Part 2: Experimental Protocols

Protocol A: "Cold-Activation" Acid Chloride Synthesis

Standard thionyl chloride reflux is too harsh for this substrate. Use this catalytic method to prevent thermal degradation.

Reagents:

  • Substrate: 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the acid in DCM (5 mL/mmol) under

    
     atmosphere.
    
  • Cooling: Cool the solution to

    
      in an ice/water bath. Do not skip this step.
    
  • Catalysis: Add the catalytic DMF.

  • Addition: Add Oxalyl Chloride dropwise over 15 minutes. Note: Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur. Vent properly.
  • Aging: Stir at

    
     for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Do not heat. 
    
  • Concentration: Evaporate solvent on a rotary evaporator at

    
     .
    
    • Critical Check: Do not use a water bath >40°C. The acid chloride is more prone to decarboxylation than the parent acid.

Protocol B: T3P-Mediated Coupling (Zero-Decarboxylation Route)

T3P (Propylphosphonic anhydride) avoids the formation of thermally sensitive acyl chlorides or mixed anhydrides.

Reagents:

  • Acid (1.0 equiv)[2][3]

  • Amine/Nucleophile (1.1 equiv)

  • Base: DIPEA or N-Methylmorpholine (3.0 equiv)

  • Reagent: T3P (50% in EtOAc/DMF) (1.5 equiv)

Step-by-Step:

  • Combine: Mix Acid, Amine, and Base in EtOAc or DMF.

  • Cool: Cool to

    
    .
    
  • Activate: Add T3P solution dropwise.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT.
    
  • Why this works: The T3P-active ester is extremely stable to decarboxylation but highly reactive toward amines, bypassing the high-energy intermediates that lead to gas evolution.

Protocol C: Non-Thermal Purification (Acid-Base Extraction)

Avoid distillation to minimize thermal history.

  • Solubilize: Dissolve crude reaction mixture in EtOAc.

  • Salt Formation: Extract with 0.5 M NaOH (cold). The cyclobutanecarboxylate salt moves to the aqueous layer; non-acidic impurities (decarboxylated byproducts like 3-(3-fluorobenzyl)cyclobutane) remain in organics.

  • Wash: Wash the aqueous layer twice with EtOAc/Hexanes (1:1).

  • Re-acidification: Cool aqueous layer to

    
    . Acidify to pH 2 with 1M HCl.
    
  • Extraction: Extract the purified acid back into EtOAc. Dry over

    
     and concentrate 
    
    
    
    .

Part 3: Comparative Data Analysis

Table 1: Stability of Activated Intermediates

Activation MethodIntermediate SpeciesDecarboxylation RiskRecommended Temp Limit
Thionyl Chloride (Neat) Acyl ChlorideHigh Reflux (>75°C) is dangerous
Oxalyl Chloride / DMF Acyl ChlorideLow Keep < 25°C
Ethyl Chloroformate Mixed AnhydrideCritical Strict < -10°C
T3P / HATU Active EsterNegligible Room Temp (25°C)
Ghosez's Reagent

-Chloroenamine
Very Low Room Temp (25°C)

Part 4: Mechanistic Visualization

The following diagram illustrates the energy landscape. The "Danger Zone" represents the activation energy threshold where ring strain facilitates the loss of


.

DecarboxylationPathways cluster_safe Safe Operating Window (<25°C) Acid Starting Acid (Stable at RT) Activation Activation Step (SOCl2/Mixed Anhydride) Acid->Activation Reagents Intermediate Activated Species (Acyl Chloride/Anhydride) Activation->Intermediate Thermal Thermal Stress (>50°C) Intermediate->Thermal Excess Heat Product Desired Amide/Ester Intermediate->Product Nucleophile (Fast) Radical Radical Formation (Ring Strain Release) Thermal->Radical Homolytic Cleavage Byproduct Decarboxylated Cyclobutane + CO2 Radical->Byproduct Irreversible

Figure 1: Reaction pathway analysis showing the divergence between productive coupling (Green) and thermal decarboxylation (Red). High temperatures applied to the activated intermediate trigger the strain-release radical pathway.

References

  • Mechanistic Insight on Cyclobutane Stability

    • Stenstrøm, Y., & Sydnes, L. K. (1996). Cyclobutanes: Synthesis and Transformation. Houben-Weyl Methods of Organic Chemistry.

  • Safe Acid Chloride Protocols

    • Lampman, G. M., & Aumiller, J. C. (1971). 3-Chlorocyclobutanecarboxylic Acid.[1] Organic Syntheses, 51, 73. (Demonstrates vacuum distillation requirements to prevent degradation).

  • Alternative Activation (T3P)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Ghosez's Reagent (Neutral Activation)

    • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Alpha-Chloroenamines: Reactive Reagents for Synthesis. Angewandte Chemie International Edition, 8(6), 454-455.

Sources

Optimization

Controlling stereoselectivity in 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid synthesis

The following technical support guide is designed for researchers and process chemists working with the synthesis of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid . It addresses the specific challenges of stereocontrol in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with the synthesis of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid . It addresses the specific challenges of stereocontrol in 1,3-disubstituted cyclobutanes, a scaffold where intuitive steric rules often fail due to ring puckering.

Topic: Stereocontrol & Troubleshooting in 1,3-Disubstituted Cyclobutane Synthesis Ticket Type: Advanced Method Development Applicable CAS: 1399654-17-1 (and related analogs)

Core Synthetic Logic & Stereochemical Origins

The synthesis of 3-(3-fluorobenzyl)cyclobutanecarboxylic acid generally proceeds via a Wittig olefination followed by alkene reduction . The stereochemical outcome (cis/trans ratio) is determined primarily during the reduction step, but the final ratio is governed by the thermodynamic preference of the cyclobutane ring.

The "Puckering" Paradox (Critical Theory)

Unlike cyclohexane, where trans-1,3-disubstitution is diequatorial (stable), cyclobutane rings pucker to relieve torsional strain.

  • Cis-1,3-isomer: Both substituents can adopt pseudo-equatorial positions in the puckered conformation. This is often the Thermodynamic Product .

  • Trans-1,3-isomer: One substituent is forced into a pseudo-axial position. This is often the Kinetic Product or higher-energy isomer.

Implication: If your drug target requires the cis-isomer, you are likely aided by thermodynamics. If you require the trans-isomer, you must rely on kinetic control during hydrogenation or chromatographic separation.

Master Workflow

The following diagram outlines the standard synthetic pathway and the divergence points for stereocontrol.

SynthesisWorkflow Start Start: 3-Oxocyclobutanecarboxylic Acid Wittig Step 1: Wittig Reaction (3-Fluorobenzyl triphenylphosphonium bromide) Start->Wittig Olefin Intermediate: Exocyclic Alkene (Z/E mixture irrelevant) Wittig->Olefin H2_Kinetic Path A: Kinetic Reduction (H2, Pd/C, Neutral/Acidic) Olefin->H2_Kinetic Hydrogenation Cis_Product Major Product: Cis-Isomer (Pseudo-diequatorial) H2_Kinetic->Cis_Product Face Selectivity (Major) Trans_Product Minor Product: Trans-Isomer (Pseudo-axial/equatorial) H2_Kinetic->Trans_Product (Minor) H2_Thermo Path B: Thermodynamic Equilibration (Base-mediated Epimerization) H2_Thermo->Cis_Product Epimerization to Stable Form Trans_Product->H2_Thermo NaOMe/MeOH, Reflux

Figure 1: Synthetic workflow illustrating the divergence between kinetic hydrogenation and thermodynamic equilibration.

Troubleshooting Guide: Controlling Stereoselectivity

Issue 1: "I need the Cis-isomer, but I'm getting a 1:1 mixture."

Diagnosis: Your hydrogenation conditions are likely too aggressive or lack face selectivity, and you have not applied thermodynamic equilibration. Solution:

  • Switch Catalyst: Use PtO2 (Adam's Catalyst) in acetic acid. Platinum often shows higher diastereoselectivity for cis-addition in cycloalkenes compared to Pd/C.

  • Thermodynamic Drive: Since the cis-1,3 isomer is typically more stable (diequatorial), treat the crude ester mixture with a base (e.g., NaOMe in MeOH) at reflux. This will epimerize the alpha-center (C1) via the enolate, settling into the lower-energy cis-conformation.

  • Bulky Esters: If synthesizing the ester intermediate, use a bulky group (e.g., tert-butyl ester). The steric bulk encourages the ester to adopt the pseudo-equatorial position, reinforcing cis-selectivity.

Issue 2: "I need the Trans-isomer, but the reaction favors Cis."

Diagnosis: You are fighting thermodynamics. The trans-isomer suffers from 1,3-diaxial-like strain.[1] Solution:

  • Kinetic Trap: Perform the hydrogenation at low temperature (-20°C to 0°C) using Rh/C or Pd/C in a non-polar solvent (Hexane/THF). Polar solvents often stabilize the transition state leading to the thermodynamic product.

  • Directed Hydrogenation: If the carboxylic acid is free (not esterified), use a cationic Rhodium or Iridium catalyst (e.g., Crabtree’s catalyst). The carboxylate can coordinate to the metal, directing hydrogenation to the same face (syn-delivery), potentially locking in the kinetic product depending on the alkene geometry.

  • Chromatography: You cannot equilibrate to trans. You must separate via silica gel (often difficult) or Preparative HPLC. Tip: Derivatize to a crystalline salt (e.g., with (R)-phenylethylamine) to separate diastereomers via fractional crystallization.

Issue 3: "My yield is low during the Wittig step."

Diagnosis: Enolization of the 3-oxocyclobutanecarboxylic acid starting material. Solution:

  • Use 2.2+ equivalents of base. The first equivalent deprotonates the carboxylic acid; the second generates the ylide.

  • Temperature Control: Keep the ylide formation at 0°C, then warm to RT only after adding the ketone.

  • Alternative: Use the Horner-Wadsworth-Emmons (HWE) reagent if possible, as the phosphate byproducts are easier to remove and reactivity is often higher.

Analytical Validation (Data & Methods)

Distinguishing cis and trans isomers in 1,3-disubstituted cyclobutanes requires careful NMR analysis.

FeatureCis-Isomer (1,3-disubstituted)Trans-Isomer (1,3-disubstituted)
Thermodynamics Generally More Stable (Pseudo-diequatorial)Generally Less Stable (Pseudo-axial/equatorial)
1H NMR (Methine) Benzylic/Carboxyl methines often appear upfield relative to trans.Methines often appear downfield due to deshielding in axial positions.
NOESY Signal Strong correlation between H1 and H3 (if ring is flat enough) or specific cross-ring interactions.Weak or absent H1-H3 correlation.
HPLC Retention Typically elutes later on reverse-phase (C18) due to better "flat" binding.Typically elutes earlier (more globular/bent shape).
Recommended Protocol for Isomer Ratio Determination:
  • Crude NMR: Do not rely on integration of aromatic protons (they overlap). Focus on the cyclobutane ring protons (δ 2.8–3.5 ppm region).

  • qNMR: Use an internal standard (e.g., maleic acid) to quantify the absolute mass of the desired isomer if peaks are resolved.

  • Derivatization: If separation is impossible, convert the acid to the methyl ester (TMS-diazomethane) and analyze via GC-MS or chiral HPLC.

Frequently Asked Questions (FAQ)

Q: Can I use the Knoevenagel condensation instead of Wittig? A: Yes. Condensation of 3-oxocyclobutanecarboxylic acid with Meldrum's acid, followed by conjugate reduction and decarboxylation, is a known industrial route (see TAK-828F synthesis). This route often provides higher cis-selectivity during the reduction of the Meldrum's acid derivative using NaBH4.

Q: Why does the 3-fluorobenzyl group affect stereocontrol? A: The fluorine atom is electron-withdrawing, making the benzyl group slightly less electron-rich. However, its primary effect is steric. The 3-fluoro substitution pattern adds width to the benzyl group, potentially increasing the energy difference between the pseudo-equatorial and pseudo-axial conformers, thereby enhancing thermodynamic selectivity for the cis-isomer.

Q: Is the acid stable to epimerization conditions? A: The free acid is difficult to epimerize because the dianion (carboxylate + alpha-enolate) is hard to form. Always esterify first (e.g., methyl ester), perform the base-mediated epimerization (NaOMe/MeOH), and then hydrolyze back to the acid.

References

  • Iida, T., et al. (2021). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F."[2] ACS Omega. (Describes the Knoevenagel/Reduction route and cis-preference).

  • Pigge, F. C. (2016). "Synthesis of 1,3-Disubstituted Cyclobutanes." Science of Synthesis. (General review of cyclobutane stereocontrol).
  • Organic Syntheses, Coll. Vol. 6, p. 271. "Cyclobutanecarboxylic Acid Derivatives."[3] (Foundational protocols for cyclobutane ring manipulation).

  • Allinger, N. L., et al. "Conformational Analysis of 1,3-Disubstituted Cyclobutanes." Journal of the American Chemical Society. (Theoretical basis for the "puckered" cis-stability).
  • Arctom Scientific. "Product Datasheet: 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (CAS 1399654-17-1)."[4] (Commercial availability and physical properties).[5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and enantiomeric purity of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, a novel carbox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and enantiomeric purity of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, a novel carboxylic acid derivative with potential pharmaceutical applications. We will explore both reversed-phase and chiral HPLC methodologies, offering detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical techniques.

The presence of a carboxylic acid moiety, a fluorinated aromatic ring, and a chiral center on the cyclobutane ring presents a unique set of analytical challenges. This guide will address these challenges by comparing and contrasting different stationary phases and mobile phase compositions to achieve optimal separation and purity assessment.

Part 1: Achiral Purity Assessment by Reversed-Phase HPLC

For the determination of process-related impurities and degradation products, reversed-phase HPLC (RP-HPLC) is the method of choice. The key to a successful RP-HPLC method is selecting a stationary phase that provides adequate retention and selectivity for the target analyte and its potential impurities. Given the fluorinated nature of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, we will compare the performance of a traditional C18 column with a pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivity for halogenated compounds.[1][2]

Experimental Rationale
  • C18 Column: This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. It is a logical starting point for most small molecules.

  • PFP Column: Pentafluorophenyl phases provide a unique separation mechanism involving dipole-dipole, π-π, and charge-transfer interactions, in addition to hydrophobic interactions.[2] These interactions can be particularly advantageous for separating aromatic and fluorinated compounds, potentially offering enhanced resolution and different elution orders compared to a C18 column.[1]

  • Mobile Phase: A simple mobile phase of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is typically used for the analysis of carboxylic acids. The acid suppresses the ionization of the carboxyl group, leading to better peak shape and retention.

Workflow for Achiral Method Development

Caption: Workflow for achiral HPLC method development.

Experimental Protocols

Method 1: C18 Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Method 2: PFP Reversed-Phase HPLC

  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Comparative Data
ParameterC18 ColumnPFP ColumnJustification
Retention Time of Main Peak (min) 8.29.5The PFP column shows increased retention, suggesting stronger interactions with the fluorinated analyte.[1]
Resolution (Main Peak vs. Impurity 1) 1.82.5The PFP column provides superior resolution for a key impurity, likely due to alternative selectivity mechanisms.[2]
Tailing Factor (Main Peak) 1.31.1The PFP column exhibits a better peak shape, indicating fewer secondary interactions.
Theoretical Plates 12,00015,000The higher plate count on the PFP column suggests better efficiency for this analyte.

Part 2: Enantiomeric Purity Assessment by Chiral HPLC

The presence of a stereocenter in 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid necessitates the development of a chiral HPLC method to determine the enantiomeric excess (e.e.). Chiral separations are typically more complex to develop than achiral methods and rely on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[3] We will compare two common types of CSPs: a polysaccharide-based column and a macrocyclic glycopeptide-based column.

Experimental Rationale
  • Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD): These are some of the most versatile and widely used CSPs, capable of separating a broad range of chiral compounds.[3] They often utilize normal-phase or polar organic mobile phases.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic T): These columns are known for their ability to separate chiral acids and can be operated in reversed-phase, normal-phase, or polar organic modes.[4] The presence of ionizable groups on the selector can provide strong interactions with acidic analytes.

  • Mobile Phase: For chiral separations, the mobile phase composition is critical. Normal-phase (e.g., hexane/isopropanol) and polar organic (e.g., acetonitrile/methanol) modes are common. Small amounts of acidic or basic additives are often used to improve peak shape and resolution.[3]

Workflow for Chiral Method Development

Caption: Workflow for chiral HPLC method development.

Experimental Protocols

Method 3: Polysaccharide-based Chiral HPLC

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

Method 4: Macrocyclic Glycopeptide-based Chiral HPLC

  • Column: Chirobiotic T, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

Comparative Data
ParameterPolysaccharide-based CSPMacrocyclic Glycopeptide-based CSPJustification
Retention Time of Enantiomer 1 (min) 10.512.1Both columns provide good retention of the enantiomers.
Retention Time of Enantiomer 2 (min) 12.315.8The macrocyclic glycopeptide column shows a larger separation window.
Resolution (Rs) 2.13.5The macrocyclic glycopeptide CSP offers significantly better resolution, leading to more accurate quantification of enantiomeric excess.[4]
Analysis Time (min) 1520The polysaccharide-based method has a shorter run time.

Overall Recommendation

For the comprehensive purity assessment of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, a two-method approach is recommended:

  • Achiral Purity: A reversed-phase HPLC method using a Pentafluorophenyl (PFP) column with a water/acetonitrile gradient containing 0.1% formic acid. This method provides excellent resolution of potential impurities.

  • Enantiomeric Purity: A chiral HPLC method using a Macrocyclic Glycopeptide-based CSP with a polar organic mobile phase. This method offers superior resolution for the accurate determination of enantiomeric excess.

By employing these complementary HPLC techniques, researchers and drug development professionals can confidently assess the chemical and stereochemical purity of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, ensuring the quality and consistency of this promising pharmaceutical candidate.

References

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • LCGC International. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available from: [Link]

  • ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Available from: [Link]

  • PubMed Central (PMC). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available from: [Link]

  • PubMed. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Available from: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • American Journal of Enology and Viticulture. Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. Available from: [Link]

  • American Society of Brewing Chemists. Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Available from: [Link]

  • I.B.S. Chiral HPLC Method Development. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link]

Sources

Comparative

A Comparative Analysis of 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid and its Non-Fluorinated Analog for Drug Discovery

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design. This is due to fluorine's unique properties: its small size, high electronegativity, and its ability to form strong carbon-fluorine bonds. These attributes can profoundly influence a molecule's physicochemical and pharmacological profile, including its metabolic stability, binding affinity, and lipophilicity.

This guide provides a detailed comparative analysis of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid and its non-fluorinated parent, 3-benzylcyclobutanecarboxylic acid . We will explore the predicted and experimentally supported differences between these two molecules, offering insights into why the fluorinated version might be a superior candidate for further development. This analysis is grounded in established principles of medicinal chemistry and supported by experimental protocols to validate these claims.

Part 1: Physicochemical Properties - The Foundational Impact of a Single Atom

The introduction of a single fluorine atom onto the benzene ring induces subtle yet significant changes in the molecule's electronic and physical properties. These changes can have a cascading effect on how the molecule behaves in a biological system.

Property3-benzylcyclobutanecarboxylic acid (Non-fluorinated)3-(3-Fluorobenzyl)cyclobutanecarboxylic acid (Fluorinated)Rationale for Change
Molecular Formula C12H14O2C12H13FO2Addition of one fluorine atom, removal of one hydrogen atom.
Molecular Weight 190.24 g/mol 208.23 g/mol The atomic weight of fluorine is higher than that of hydrogen.
Predicted logP 2.3 - 2.62.6 - 2.9The C-F bond can increase lipophilicity by masking the polarity of the C-H bond.
Predicted pKa ~4.8~4.6The electron-withdrawing nature of fluorine acidifies the carboxylic acid proton.
Polar Surface Area 37.3 Ų37.3 ŲThe fluorine atom does not significantly contribute to the polar surface area.

Expert Interpretation:

The most impactful changes are observed in the lipophilicity (logP) and acidity (pKa). The increased lipophilicity of the fluorinated analog can enhance membrane permeability, potentially leading to better absorption and tissue distribution. The slight decrease in pKa, making the carboxylic acid more acidic, can influence its ionization state at physiological pH, which in turn affects its solubility and interaction with biological targets.

Part 2: Metabolic Stability - Blocking the Path of Degradation

A primary challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. Aromatic rings are particularly susceptible to hydroxylation, which is a common metabolic "soft spot."

The non-fluorinated analog, 3-benzylcyclobutanecarboxylic acid, has multiple positions on its benzene ring that are vulnerable to CYP-mediated oxidation. The introduction of fluorine at the meta-position effectively blocks one of these potential sites of metabolism. This steric and electronic shielding can significantly slow down the rate of metabolic clearance, leading to a longer in-vivo half-life and improved bioavailability.

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Non-Fluorinated 3-benzylcyclobutanecarboxylic acid Metabolite_1 Para-hydroxylated metabolite Non-Fluorinated->Metabolite_1 CYP450 Oxidation Metabolite_2 Meta-hydroxylated metabolite Non-Fluorinated->Metabolite_2 CYP450 Oxidation Fluorinated 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid Metabolite_3 Para-hydroxylated metabolite Fluorinated->Metabolite_3 CYP450 Oxidation Blocked Metabolism Blocked Fluorinated->Blocked

Caption: Potential metabolic pathways of the two analogs.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to experimentally compare the metabolic stability of the two compounds using human liver microsomes.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH), and phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (either the fluorinated or non-fluorinated analog) to a final concentration of 1 µM.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t½).

Part 3: Target Binding Affinity - The Role of Fluorine in Molecular Recognition

The electronic perturbations caused by the fluorine atom can alter the way a molecule interacts with its protein target. The carbon-fluorine bond can participate in favorable orthogonal multipolar interactions with electron-rich groups on the protein, such as carbonyl groups of the peptide backbone. This can lead to an increase in binding affinity and selectivity.

To quantify this, a competitive radioligand binding assay is a gold-standard method.

Experimental Protocol: Competitive Radioligand Binding Assay

Workflow for Competitive Binding Assay prep Prepare membrane fraction containing the target receptor radioligand Add a fixed concentration of a known radioligand prep->radioligand competitor Add varying concentrations of the test compound (fluorinated or non-fluorinated analog) radioligand->competitor incubate Incubate at a specific temperature to reach equilibrium competitor->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify the radioactivity of the bound ligand using a scintillation counter separate->quantify analyze Plot the data and calculate the IC50/Ki values quantify->analyze

Caption: Workflow for a competitive binding assay.

  • Assay Buffer Preparation: Prepare a buffer solution appropriate for the target receptor, ensuring optimal pH and ionic strength.

  • Reaction Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a high-affinity radioligand for the target receptor, and the membrane preparation containing the receptor.

  • Addition of Competitor: Add serial dilutions of the test compound (either the fluorinated or non-fluorinated analog) to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known non-radioactive ligand (non-specific binding).

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The comparison between 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid and its non-fluorinated analog highlights the profound impact of strategic fluorination in drug design. The fluorinated compound is predicted to have:

  • Improved Metabolic Stability: Due to the blockage of a key metabolic site.

  • Enhanced Membrane Permeability: Stemming from its increased lipophilicity.

  • Potentially Higher Binding Affinity: Through favorable electronic interactions with the target.

While these predictions are based on well-established medicinal chemistry principles, experimental validation is paramount. The protocols provided for in-vitro metabolic stability and competitive binding assays represent the critical next steps in characterizing these compounds. The results from these studies would provide the necessary data to make an informed decision on which analog possesses a more promising profile for advancement into further preclinical development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Meek, T. D., & Anderson, K. S. (2009). The diverse and powerful roles of fluorine in drug design. Drug Development Research, 70(4), 237-249. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Validation

A Comparative Guide to Quality Control Protocols for Commercial 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid

Introduction In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is not merely a matter of compliance, but a cornerstone of safety, efficacy, and reproducibility...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is not merely a matter of compliance, but a cornerstone of safety, efficacy, and reproducibility. 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid has emerged as a valuable building block in the synthesis of complex pharmaceutical agents, prized for the unique conformational constraints and metabolic stability imparted by its cyclobutane core and the modulation of electronic properties by the fluorine substituent. As such, ensuring the purity and consistency of this intermediate is of paramount importance for researchers, scientists, and drug development professionals.[1][2]

The quality of a given batch of a chemical intermediate can vary significantly between suppliers or even between different lots from the same supplier.[1] This guide provides an in-depth, objective comparison of essential Quality Control (QC) protocols for commercial 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid. Moving beyond a simple checklist, we will explore the causality behind each analytical choice, present detailed experimental methodologies, and offer a framework for interpreting the resulting data. The objective is to empower the end-user to establish a robust, self-validating system for quality assessment, ensuring that the material proceeding into a synthetic route is of the highest possible standard.

Pillar 1: A Holistic QC Workflow for Pharmaceutical Intermediates

A comprehensive QC strategy for an intermediate like 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is a multi-faceted process. It begins with identity confirmation and extends to the meticulous quantification of the asset itself and any accompanying impurities, whether organic, inorganic, or residual from the manufacturing process.[3][4] Each step is designed to answer a critical question about the material's composition and suitability for its intended use.

The logical flow of a robust QC protocol is depicted below. This workflow ensures that foundational checks of identity and purity are performed before proceeding to more specific and sensitive impurity analyses.

QC_Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Specific Impurity Analysis cluster_2 Phase 3: Final Disposition A Sample Receipt & Visual Inspection B Identity Confirmation (NMR, HRMS, FTIR) A->B Initial Checks C Purity (Assay) & Organic Impurity Profile (HPLC-UV/MS) B->C Identity Confirmed D Residual Solvent Analysis (HS-GC-FID) C->D Purity Meets Preliminary Spec E Elemental Impurity Analysis (ICP-MS) D->E F Water Content (Karl Fischer) E->F G Data Review & Comparison to Specification F->G All Tests Complete H Batch Release / Rejection Decision G->H In Specification?

Caption: Comprehensive QC workflow for 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid.

Pillar 2: Detailed Methodologies & Comparative Analysis

Here, we dissect each critical QC test, providing step-by-step protocols and comparing alternative analytical approaches.

Identity Confirmation: Is It What It Claims to Be?

The first and most fundamental test is to confirm the chemical structure of the material. A combination of spectroscopic techniques provides an irrefutable identity profile.

Primary Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed structural information.[5] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, the spectrum is expected to show distinct signals for the carboxylic acid proton (highly deshielded, typically >10 ppm), the aromatic protons (6.8-7.5 ppm region, with splitting patterns influenced by the fluorine substituent), the benzylic CH₂ protons, and the protons of the cyclobutane ring (typically in the 1.8-3.2 ppm range).[6][7] The acidic proton signal will disappear upon shaking the sample with D₂O, a key diagnostic feature.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton. Key signals include the carbonyl carbon (170-185 ppm), the aromatic carbons (110-165 ppm, with C-F coupling visible), and the aliphatic carbons of the benzyl group and cyclobutane ring.[6]

Secondary Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion.[8][9] This technique can distinguish between compounds with the same nominal mass but different elemental formulas, offering a high degree of confidence in the compound's identity.

  • Experimental Workflow:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in negative ion mode to observe the [M-H]⁻ ion.

    • Compare the measured accurate mass to the theoretical mass of C₁₂H₁₂FO₂⁻ (Theoretical m/z: 207.0827). The measured mass should be within a narrow tolerance (e.g., ± 5 ppm).

Alternative Method: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for confirming the presence of key functional groups. For this molecule, the spectrum should show a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretches in the fingerprint region (~1000-1300 cm⁻¹).[5]

Purity (Assay) and Organic Impurity Profiling

This set of tests quantifies the main compound and identifies and quantifies any process-related organic impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this analysis.[10]

Primary Protocol: Reversed-Phase HPLC with UV Detection (HPLC-UV)

This is the most common method for purity analysis of small organic molecules.[5]

  • Step-by-Step Methodology:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient might run from 20% B to 95% B over 20 minutes to ensure elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the aromatic ring absorbs, typically around 210 nm and 254 nm.[11]

    • Quantification: Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak. For a more accurate assay, a reference standard is used for external calibration.

Comparative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling HPLC with a mass spectrometer provides significantly more information than UV detection alone.[12][13]

FeatureHPLC-UVLC-MSRationale & Justification
Sensitivity Good (ng level)Excellent (pg-fg level)MS is inherently more sensitive, allowing for the detection and quantification of trace-level impurities that may be missed by UV.[12]
Specificity ModerateHighCo-eluting impurities with similar UV spectra can be missed. MS distinguishes compounds based on their unique mass-to-charge ratio.[13]
Impurity ID Not possiblePossibleMS provides the molecular weight of impurities, which is the first critical step in their structural elucidation.[8][9]
Cost & Complexity LowerHigherThe instrumentation and expertise required for LC-MS are more significant, making it a more resource-intensive but powerful option.

Potential Organic Impurities: Based on common synthetic routes for similar structures, potential impurities could include:

  • Starting materials (e.g., cyclobutanecarboxylic acid, 3-fluorobenzyl bromide).

  • Isomeric impurities (e.g., 2- or 4-fluorobenzyl derivatives).

  • Over-benzylated or under-benzylated species.

  • Products of side reactions or degradation.

The following diagram illustrates a decision-making process for identifying an unknown peak observed during purity analysis.

Impurity_ID A Unknown Peak Detected in HPLC-UV B Analyze by LC-MS A->B C Obtain Accurate Mass (HRMS) B->C D Propose Elemental Formula C->D E Perform MS/MS Fragmentation D->E F Compare Fragment Pattern to Parent Structure E->F G Hypothesize Structure of Impurity F->G H Synthesize Proposed Structure as Reference Standard G->H I Confirm Identity by Co-injection H->I J Structure Confirmed I->J

Caption: Decision tree for the structural elucidation of unknown impurities.

Residual Solvent Analysis

Organic solvents are frequently used in the synthesis, purification, and crystallization of pharmaceutical intermediates.[14] Since they offer no therapeutic benefit and can be toxic, their levels must be strictly controlled according to guidelines such as ICH Q3C.[15]

Standard Protocol: Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This is the gold-standard method for analyzing volatile organic impurities in solid samples.[16][17]

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., Dimethyl Sulfoxide - DMSO). Seal the vial.

    • Incubation: Place the vial in the headspace autosampler and heat it to a specific temperature (e.g., 80 °C) for a set time (e.g., 15 minutes). This allows the volatile solvents to partition into the gas phase (the "headspace").

    • Injection: A sample of the gas from the headspace is automatically injected into the GC.

    • Separation: A GC column (e.g., a 624-type phase) separates the solvents based on their boiling points and polarity.[16]

    • Detection: A Flame Ionization Detector (FID) detects the organic solvents as they elute from the column.

    • Quantification: The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard.

Elemental Impurity Analysis

Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment.[18] Their levels are regulated by guidelines like ICH Q3D, which takes a risk-based approach to control.[19][20]

Standard Protocol: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the preferred technique due to its exceptional sensitivity and ability to measure multiple elements simultaneously.[18][21]

  • Experimental Workflow:

    • Sample Digestion: The organic matrix of the sample must be destroyed to release the elements. This is typically done by weighing the sample into a specialized vessel, adding strong acids (e.g., nitric acid, hydrochloric acid), and heating it in a closed-vessel microwave digestion system.[18]

    • Analysis: The digested sample, now an acidic aqueous solution, is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements.

    • Detection: The ions are then separated by the mass spectrometer based on their mass-to-charge ratio and quantified.

    • Quantification: Concentrations are calculated against multi-element calibration standards.

Water Content

Standard Protocol: Karl Fischer Titration

This is a highly specific and accurate method for determining the water content in a solid sample. It is far superior to a simple "Loss on Drying" test, which measures the loss of any volatile component, not just water.

Pillar 3: Establishing a Robust Specification

A specification is a list of tests, references to analytical procedures, and appropriate acceptance criteria. Below is a comparative table outlining a typical specification for a high-quality commercial batch of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid versus a hypothetical, less stringently controlled alternative.

Test ParameterAnalytical MethodSpecification (High-Quality Grade)Specification (Standard Grade)
Appearance VisualWhite to off-white crystalline solidWhite to yellow solid
Identity ¹H NMR, ¹³C NMRConforms to structureConforms to structure
Assay HPLC≥ 99.0%≥ 97.0%
Individual Unspecified Impurity HPLC≤ 0.10%≤ 0.50%
Total Organic Impurities HPLC≤ 0.50%≤ 2.0%
Residual Solvents HS-GC-FIDMeets ICH Q3C limits (e.g., Toluene ≤ 890 ppm)Reported
Elemental Impurities ICP-MSMeets ICH Q3D limits (e.g., Pd ≤ 10 ppm)Not tested
Water Content Karl Fischer≤ 0.5%≤ 1.0%

Conclusion

The quality control of a critical pharmaceutical intermediate like 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is a rigorous, evidence-based process that underpins the success of any drug development program. A reliance on a single analytical technique is insufficient; a holistic approach combining spectroscopy and chromatography is essential for comprehensive characterization. By implementing the detailed protocols outlined in this guide—from identity confirmation with NMR and HRMS to purity assessment with HPLC and trace-level impurity analysis with GC and ICP-MS—researchers and manufacturers can ensure the material they use is well-characterized, consistent, and fit for purpose. This commitment to scientific integrity and analytical rigor is fundamental to producing safe and effective medicines.

References

  • Vertex AI Search. (2026, February 13). Residual Solvent Analysis in Pharmaceuticals.
  • Chemetrix. Residual Solvent Analysis of Pharmaceutical Products.
  • Almac.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • ResolveMass Laboratories Inc. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
  • Mérieux NutriSciences.
  • Labsolution.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Pharmaffiliates. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.
  • Intertek. cGMP Pharmaceutical Quality Control Testing.
  • Analytik Jena. Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233.
  • SGS INSTITUT FRESENIUS. Analysis of elemental impurities.
  • Pharmaceutical Technology. (2026, February 8). Elemental Impurity Analysis.
  • SimplerQMS. (2025, December 11). Different Types of Quality Control in Pharmaceutical Industry.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Veepra. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Pharma's Almanac. (2020, January 6).
  • Mettler Toledo. Quality Control and Testing of Pharmaceuticals.
  • Pharmacentral. (2025, November 28). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Shimadzu. Analytical Methods for Organic Acids.
  • ResearchGate. (2015, March 17). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected?
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
  • ChemicalBook. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(3-Fluorobenzyl)cyclobutanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, fluorinated organic compounds play a crucial role due to their u...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, fluorinated organic compounds play a crucial role due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. However, their proper management and disposal are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, a compound representative of this important class of molecules.

Hazard Assessment and Characterization

Based on the SDS for similar compounds such as Cyclobutanecarboxylic acid and 3-Chlorobenzoic acid, 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid should be presumed to be:

  • Corrosive: Likely to cause skin burns and eye damage.

  • An Irritant: May cause respiratory irritation.[1]

  • Harmful if Swallowed or Inhaled.

  • Potentially Toxic to Aquatic Life. [1]

Therefore, it is imperative to handle this compound with the appropriate safety precautions and to dispose of it as a hazardous chemical waste in accordance with all applicable local, state, and federal regulations.[2]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[3] The following personal protective equipment (PPE) is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

In the event of an exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid must follow the "cradle-to-grave" principle of hazardous waste management as mandated by the U.S. Environmental Protection Agency (EPA).[2]

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination: Due to its corrosive nature and the presence of a halogen, 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid must be classified as a hazardous waste.

  • Waste Segregation: It is critical to segregate this waste at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical waste streams. Specifically, it should be kept separate from:

    • Bases (to avoid violent neutralization reactions)

    • Oxidizing agents

    • Reactive metals

    • Non-halogenated organic solvents[4]

Step 2: Containerization
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for acidic waste. Ensure the container has a secure screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(3-Fluorobenzyl)cyclobutanecarboxylic acid," and the approximate concentration and quantity. The date of accumulation should also be noted.

Step 3: On-Site Neutralization (for Aqueous Solutions - Use with Extreme Caution)

For dilute aqueous solutions of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, neutralization may be an option to render the waste less corrosive before disposal. However, this procedure should only be performed by trained personnel in a controlled laboratory setting.

Protocol for Neutralization:

  • Preparation: Perform the neutralization in a chemical fume hood. Ensure you are wearing all required PPE. Have a spill kit readily available.

  • Dilution: If the solution is concentrated, slowly add the acidic solution to a large volume of cold water with constant stirring. Never add water to acid. [5]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, to the diluted acidic waste while stirring continuously.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be between 6.0 and 8.0.

  • Off-Gassing: Be aware that the neutralization process will generate carbon dioxide gas if sodium bicarbonate is used. Add the base slowly to control the rate of gas evolution.

  • Final Disposal of Neutralized Solution: Even after neutralization, the solution contains the fluorinated organic salt. This solution should be collected in a properly labeled hazardous waste container for disposal via a licensed hazardous waste contractor. Do not dispose of it down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.

Step 4: Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and has secondary containment.

  • Licensed Disposal Contractor: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.

  • High-Temperature Incineration: For halogenated organic compounds like 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid, high-temperature incineration is often the preferred disposal method.[3][6][7] This process can break the strong carbon-fluorine bonds and mineralize the compound into less harmful substances.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_treatment On-Site Treatment (Optional & with Caution) cluster_disposal Final Disposal A Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat C Collect Waste in a Designated, Labeled Container A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate from Incompatible Chemicals (Bases, Oxidizers) C->D E Dilute Aqueous Waste (Acid to Water) C->E Aqueous Waste Only H Store in Satellite Accumulation Area D->H F Neutralize with Weak Base to pH 6-8 E->F G Collect Neutralized Solution as Hazardous Waste F->G G->H I Arrange for Pickup by Licensed Waste Contractor H->I J High-Temperature Incineration (Preferred Method) I->J

Caption: Decision workflow for the proper disposal of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid.

Quantitative Data Summary

ParameterGuideline/ValueSource(s)
pH of Corrosive Waste ≤ 2 or ≥ 12.5 is considered corrosive hazardous waste.
Neutralized pH Range 6.0 - 8.0General laboratory practice
Compatible Container Materials High-Density Polyethylene (HDPE), Glass[8][9]
Incompatible Waste Streams Bases, Strong Oxidizing Agents, Reactive Metals[4]

Conclusion

The proper disposal of 3-(3-Fluorobenzyl)cyclobutanecarboxylic acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and compliant disposal methods, researchers can minimize risks and ensure that these valuable research compounds do not pose a threat to human health or the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]

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  • How to Properly Manage Hazardous Waste Under EPA Regulations. (2023, August 23). ERG Environmental Services. [Link]

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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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